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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(3-Chloro-5-methoxyphenyl)piperidine: Synthesis, Properties, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of 3-(3-Chloro-5-methoxyphenyl)piperidine, a substituted piperidine derivative of interest in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 3-(3-Chloro-5-methoxyphenyl)piperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from analogous compounds and established synthetic methodologies to offer a comprehensive technical profile. The piperidine scaffold is a ubiquitous motif in pharmaceuticals, recognized for its role in a wide array of biologically active molecules.[1] The strategic placement of chloro and methoxy groups on the phenyl ring can significantly influence the compound's physicochemical properties and its interactions with biological targets.[2]

Core Molecular Attributes

The fundamental properties of 3-(3-Chloro-5-methoxyphenyl)piperidine are derived from its molecular structure.

Molecular Formula: C₁₂H₁₆ClNO

Molecular Weight: 225.72 g/mol

While a specific CAS number for 3-(3-Chloro-5-methoxyphenyl)piperidine is not readily found in major chemical databases, its isomer, 2-(3-chloro-5-methoxyphenyl)piperidine, is documented with CAS Number 1273675-26-5. This highlights the importance of precise isomer definition in chemical research.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 3-(3-Chloro-5-methoxyphenyl)piperidine. These values are computationally derived and serve as valuable estimates for experimental design and interpretation.

PropertyPredicted ValueSignificance in Drug Discovery
LogP 3.1Indicates good lipophilicity, suggesting potential for membrane permeability.
Topological Polar Surface Area (TPSA) 21.3 ŲA low TPSA is often associated with good blood-brain barrier penetration.
Hydrogen Bond Donors 1The secondary amine of the piperidine ring can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2The oxygen of the methoxy group and the nitrogen of the piperidine can act as hydrogen bond acceptors.
pKa (most basic) 9.5The basicity of the piperidine nitrogen influences its ionization state at physiological pH, affecting solubility and receptor binding.

Synthetic Strategy: A Grignard Approach

The synthesis of 3-arylpiperidines is a well-established area of organic chemistry. A highly effective and modular approach involves the Grignard reaction with a protected 3-piperidone, followed by deprotection.[3] This method allows for the introduction of a wide variety of aryl substituents at the 3-position of the piperidine ring.

A plausible synthetic route for 3-(3-Chloro-5-methoxyphenyl)piperidine is outlined below, adapted from methodologies reported for similar 3-phenylpiperidine derivatives.[3]

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection A 3-Bromo-5-chloroanisole C 3-Chloro-5-methoxyphenyl magnesium bromide A->C THF B Magnesium B->C E N-Boc-3-hydroxy-3-(3-chloro-5-methoxyphenyl)piperidine C->E D N-Boc-3-piperidone D->E THF, -78 °C to rt F 3-(3-Chloro-5-methoxyphenyl)piperidine E->F TFA or HCl in Dioxane

Caption: Proposed synthetic workflow for 3-(3-Chloro-5-methoxyphenyl)piperidine.

Experimental Protocol

Step 1: Formation of the Grignard Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of 3-bromo-5-chloroanisole in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 3-bromo-5-chloroanisole solution to the magnesium turnings and gently heat to initiate the reaction.

  • Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining 3-bromo-5-chloroanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 3-chloro-5-methoxyphenylmagnesium bromide.

Step 2: Grignard Reaction with N-Boc-3-piperidone

  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-3-piperidone in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared Grignard reagent from Step 1 to the solution of N-Boc-3-piperidone via a cannula or dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-hydroxy-3-(3-chloro-5-methoxyphenyl)piperidine.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Piperidine Nitrogen

  • Dissolve the purified product from Step 2 in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-(3-Chloro-5-methoxyphenyl)piperidine.

Scientific Context and Potential Applications

Substituted piperidines are a cornerstone of modern medicinal chemistry, with derivatives found in numerous approved drugs.[1] The 3-arylpiperidine motif, in particular, is a key pharmacophore in a variety of central nervous system (CNS) active agents. The specific substitution pattern on the phenyl ring, as in 3-(3-Chloro-5-methoxyphenyl)piperidine, allows for fine-tuning of the molecule's properties to optimize its interaction with biological targets.

The chloro and methoxy substituents can engage in a range of intermolecular interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions.[2] These interactions are critical for the binding affinity and selectivity of a drug candidate for its target protein. The development of efficient and versatile synthetic routes to novel substituted piperidines, such as the one outlined in this guide, is therefore of significant interest to the drug discovery community.

Conclusion

While direct experimental data for 3-(3-Chloro-5-methoxyphenyl)piperidine is not widely available, this technical guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The calculated molecular weight and predicted physicochemical properties offer a solid foundation for further research. The detailed synthetic protocol, based on a robust Grignard methodology, presents a clear pathway for the preparation of this and related 3-arylpiperidine derivatives. As the quest for novel therapeutics continues, the exploration of diverse chemical scaffolds like substituted piperidines will remain a critical endeavor in the field of drug discovery.

References

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  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Accessed March 26, 2026. [Link]

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Foundational

A Comprehensive Guide to the Preclinical Pharmacokinetic Profiling of 3-(3-Chloro-5-methoxyphenyl)piperidine

Introduction: Charting the Course for a Novel Piperidine Analog The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of pharmaceuticals targeting the central nervous system, cancer, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Charting the Course for a Novel Piperidine Analog

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of pharmaceuticals targeting the central nervous system, cancer, and infectious diseases.[1] The unique structural and physicochemical properties of the piperidine ring often confer favorable pharmacokinetic (PK) characteristics, such as enhanced metabolic stability and improved membrane permeability.[1] This guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of a novel substituted piperidine, 3-(3-Chloro-5-methoxyphenyl)piperidine. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this new chemical entity (NCE) is paramount for predicting its in vivo behavior, informing toxicology studies, and establishing a rational basis for potential human clinical trials.[2][3]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental design and data interpretation. We will navigate through the essential in vivo and in vitro studies required to build a robust pharmacokinetic profile, ensuring data integrity and regulatory compliance.

Part 1: The Analytical Foundation - Bioanalytical Method Development and Validation

The cornerstone of any pharmacokinetic study is a reliable and validated bioanalytical method to accurately quantify the analyte in complex biological matrices like plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[4][5][6]

Scientific Rationale

The objective is to develop a method that can distinguish the parent drug from endogenous matrix components and potential metabolites, and to quantify it with a high degree of accuracy and precision.[4] This process is governed by stringent regulatory guidelines, such as the ICH M10, to ensure data quality and consistency.[7][8][9][10][11]

Experimental Protocol: LC-MS/MS Method Development
  • Mass Spectrometer Tuning : Infuse a standard solution of 3-(3-Chloro-5-methoxyphenyl)piperidine into the mass spectrometer to optimize the precursor and product ion masses for Multiple Reaction Monitoring (MRM).

  • Chromatographic Separation : Develop a reversed-phase HPLC or UHPLC method to achieve chromatographic separation from interfering matrix components. A C18 column is often a good starting point.[6]

  • Sample Preparation : The goal is to efficiently extract the analyte from the plasma while removing proteins and phospholipids that can cause matrix effects.[12][13][14] Common techniques include:

    • Protein Precipitation (PPT) : Simple and fast, but may result in less clean extracts.[5]

    • Liquid-Liquid Extraction (LLE) : Offers cleaner extracts than PPT.[12][15]

    • Solid-Phase Extraction (SPE) : Provides the cleanest samples and allows for analyte concentration, but is more time-consuming and expensive to develop.[4][15]

  • Internal Standard (IS) Selection : An appropriate internal standard (ideally a stable isotope-labeled version of the analyte) is crucial to compensate for variability during sample preparation and analysis.[12]

Method Validation

A full validation should be performed according to ICH M10 guidelines to demonstrate that the method is suitable for its intended purpose.[7][8] Key validation parameters are summarized in the table below.

Validation ParameterPurposeAcceptance Criteria (ICH M10)
Selectivity & Specificity To ensure the method can differentiate the analyte from endogenous components.No significant interference at the retention time of the analyte and IS.
Calibration Curve To define the relationship between concentration and instrument response.At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Within ±15% (±20% at LLOQ) for accuracy and precision (CV).[16]
Recovery To assess the efficiency of the extraction procedure.Consistent, precise, and reproducible.
Matrix Effect To evaluate the impact of matrix components on ionization.IS-normalized matrix factor should have a CV ≤ 15%.
Stability To ensure the analyte is stable under various storage and handling conditions.Within ±15% of nominal concentrations.

Part 2: In Vivo Pharmacokinetic Characterization

In vivo studies in animal models, typically rats, are essential to understand how the drug behaves in a whole organism.[17] These studies provide critical data on bioavailability, clearance, volume of distribution, and half-life.

Experimental Workflow for In Vivo Pharmacokinetic Studies

G cluster_0 Study Preparation cluster_1 Dosing & Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis animal_acclimation Animal Acclimation & Health Check dose_formulation Dose Formulation & Analysis animal_acclimation->dose_formulation catheterization Surgical Catheterization (optional) dose_formulation->catheterization iv_dose Intravenous Dosing (e.g., 1 mg/kg) catheterization->iv_dose po_dose Oral Dosing (e.g., 10 mg/kg) catheterization->po_dose blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_modeling Pharmacokinetic Modeling bioanalysis->pk_modeling param_calc Parameter Calculation pk_modeling->param_calc

Caption: Workflow for a typical preclinical pharmacokinetic study in rats.

Experimental Protocol: In Vivo Rat Pharmacokinetic Study
  • Animals : Use male Sprague-Dawley or Wistar rats (200-250 g). Animals should be acclimated for at least 3 days before the study.

  • Dose Administration :

    • Intravenous (IV) : Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein or a jugular vein cannula.[18] The IV dose allows for the determination of absolute bioavailability and clearance.

    • Oral (PO) : Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling : Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or a cannula.[19][20][21] Place samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation : Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis : Analyze the plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis : Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate the key pharmacokinetic parameters.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t₁/₂ Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute bioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

Part 3: Tissue Distribution

Tissue distribution studies reveal where the drug goes in the body and if it accumulates in specific organs, which is crucial for interpreting efficacy and toxicology data.[22]

Experimental Protocol: Rat Tissue Distribution Study
  • Dosing : Administer a single oral dose of 3-(3-Chloro-5-methoxyphenyl)piperidine to rats.

  • Tissue Collection : At various time points (e.g., 1, 4, and 24 hours post-dose), euthanize groups of animals and collect key tissues (e.g., liver, kidney, brain, lung, heart, spleen, muscle, and fat).[22][23]

  • Sample Processing : Rinse tissues to remove excess blood, blot dry, and weigh. Homogenize the tissues in a suitable buffer.[24][25]

  • Analysis : Analyze the tissue homogenates using the validated LC-MS/MS method to determine the drug concentration.

  • Data Interpretation : Calculate the tissue-to-plasma concentration ratios to assess the extent of distribution into different tissues.

Part 4: In Vitro ADME Profiling

In vitro assays are rapid and cost-effective methods to assess the metabolic fate and physicochemical properties of a drug candidate.[26]

Metabolic Stability in Liver Microsomes

This assay predicts the extent of Phase I metabolism by cytochrome P450 (CYP) enzymes in the liver.[27][28]

Experimental Protocol
  • Incubation : Incubate 3-(3-Chloro-5-methoxyphenyl)piperidine (typically at 1 µM) with pooled human or rat liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[1][26]

  • Reaction Initiation : Start the reaction by adding the cofactor NADPH.[1][28]

  • Time Points : Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).[27]

  • Reaction Termination : Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis : Analyze the samples by LC-MS/MS to measure the percentage of the parent compound remaining over time.

  • Calculation : From the rate of disappearance, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[29]

In Vitro Metabolism Workflow

G start Test Compound microsomal_stability Metabolic Stability Assay (Liver Microsomes) start->microsomal_stability stability_result Assess Stability (High, Medium, Low) microsomal_stability->stability_result low_stability Low Stability (High Clearance) stability_result->low_stability Unstable high_stability High Stability (Low Clearance) stability_result->high_stability Stable reaction_phenotyping CYP Reaction Phenotyping low_stability->reaction_phenotyping stop Proceed with Development high_stability->stop enzyme_id Identify Specific CYP Isoforms reaction_phenotyping->enzyme_id

Caption: Decision-making workflow for in vitro metabolism studies.

Cytochrome P450 Reaction Phenotyping

If a compound shows significant metabolic instability, it is crucial to identify which specific CYP isoforms are responsible for its metabolism.[30][31][32][33] This helps predict potential drug-drug interactions.

Experimental Protocol
  • Incubation : Incubate the test compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[30][32]

  • Analysis : Measure the rate of disappearance of the parent compound for each isoform.

  • Interpretation : The isoforms that show the highest rate of metabolism are the primary enzymes responsible for the compound's clearance.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target.[34][35] Only the unbound (free) drug is pharmacologically active.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Preparation : Add the test compound to plasma (human and rat) in the sample chamber of a RED device.[36][37]

  • Dialysis : Dialyze against a protein-free buffer solution at 37°C until equilibrium is reached (typically 4-6 hours).[34]

  • Analysis : Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

  • Calculation : Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

SpeciesExpected Protein Binding
Rat To be determined
Human To be determined

Part 5: Excretion Studies

Excretion studies are performed to identify the primary routes (urine and feces) by which the drug and its metabolites are eliminated from the body.

Experimental Protocol: Mass Balance Study
  • Housing : Place rats in metabolic cages that allow for the separate collection of urine and feces.[38][39]

  • Dosing : Administer a single oral dose of the compound.

  • Sample Collection : Collect urine and feces at regular intervals for up to 72 hours.[18][40][41]

  • Analysis : Process the samples and analyze them for the parent drug and potential metabolites using LC-MS/MS.

  • Data Interpretation : Determine the percentage of the administered dose recovered in the urine and feces to understand the primary routes of excretion.

Conclusion: Synthesizing a Preclinical Data Package

By systematically executing the in vivo and in vitro studies outlined in this guide, researchers can compile a comprehensive preclinical pharmacokinetic profile for 3-(3-Chloro-5-methoxyphenyl)piperidine. This data package is essential for making informed decisions in the drug development process, including candidate selection, dose prediction for first-in-human studies, and the design of toxicology programs. The integration of data from these studies provides a holistic understanding of the compound's disposition in the body, which is a critical step towards advancing a promising new chemical entity to the next stage of development. This rigorous, scientifically grounded approach ensures the generation of high-quality, reliable data that can withstand regulatory scrutiny and pave the way for successful clinical translation.

References

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Exploratory

Toxicological and Safety Pharmacological Profiling of 3-(3-Chloro-5-methoxyphenyl)piperidine in Preclinical Animal Models

Executive Summary 3-(3-Chloro-5-methoxyphenyl)piperidine is a synthetic arylpiperidine derivative. Compounds sharing this structural scaffold are frequently investigated in preclinical drug discovery as monoaminergic mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Chloro-5-methoxyphenyl)piperidine is a synthetic arylpiperidine derivative. Compounds sharing this structural scaffold are frequently investigated in preclinical drug discovery as monoaminergic modulators, particularly targeting serotonin (5-HT) and dopamine receptors in the central nervous system (CNS)[1]. However, the progression of such basic, lipophilic amines from discovery to IND-enabling studies is often bottlenecked by two primary toxicological liabilities: off-target cardiotoxicity (hERG channel blockade)[2] and subcellular lipid storage disorders, specifically drug-induced phospholipidosis (DIPL)[3].

As a Senior Application Scientist, this whitepaper provides an authoritative, mechanistic guide to profiling the toxicology of 3-(3-Chloro-5-methoxyphenyl)piperidine in animal models. By dissecting the physicochemical drivers of its toxicity and establishing self-validating experimental protocols, this guide serves as a blueprint for de-risking arylpiperidine development.

Physicochemical Rationale for Toxicity

The toxicological profile of 3-(3-Chloro-5-methoxyphenyl)piperidine is dictated by its distinct structural features. The molecule contains a highly basic piperidine nitrogen (calculated pKa ~9.5) and a lipophilic 3-chloro-5-methoxyphenyl moiety. The meta-chloro substitution enhances metabolic stability against aromatic oxidation while increasing lipophilicity, pushing the ClogP into the 2.5–3.5 range.

This specific combination of high basicity and lipophilicity classifies the compound as a Cationic Amphiphilic Drug (CAD) [3]. Because the basic amine is >99% protonated at physiological pH, it drives electrostatic interactions with off-target ion channels. Simultaneously, the lipophilic tail facilitates rapid membrane permeation, leading to high volume of distribution (Vd) and subcellular compartmental trapping[4].

Mechanistic Safety Pharmacology: Cardiotoxicity (hERG Liability)

Arylpiperidines are notorious for inhibiting the human ether-a-go-go-related gene (hERG) potassium channel (Kv11.1), a primary cause of drug-attrition[2]. The protonated piperidine nitrogen engages in strong cation-π interactions with aromatic residues (Tyr652 and Phe656) located deep within the channel's inner cavity[4]. This pore blockade prevents potassium efflux during phase 3 of the cardiac action potential, leading to QT interval prolongation and a heightened risk of fatal arrhythmias such as Torsades de Pointes (TdP)[2].

herg_pathway A 3-(3-Chloro-5-methoxyphenyl)piperidine (Protonated Basic Amine) B hERG Channel (Kv11.1) Inner Cavity Binding (Tyr652/Phe656) A->B Hydrophobic & Cation-π Interactions C Inhibition of Rapid Delayed Rectifier K+ Current (I_Kr) B->C Pore Blockade D Action Potential Prolongation (Delayed Phase 3 Repolarization) C->D Ion Efflux Failure E QTc Interval Prolongation (Electrocardiographic Alteration) D->E Surface ECG Manifestation F Proarrhythmic Risk (Torsades de Pointes) E->F Critical Threshold Reached

Mechanistic pathway of hERG channel blockade by the piperidine pharmacophore leading to arrhythmias.

Protocol 1: GLP-Compliant Automated Patch-Clamp for hERG Assessment
  • Causality & Design Rationale: The patch-clamp technique is selected over indirect rubidium efflux assays because it provides high-fidelity, real-time kinetic data on state-dependent channel block. Arylpiperidines often exhibit use-dependent block, which can only be captured via precise electrophysiological voltage stepping[5].

  • Workflow:

    • Cell Preparation: Culture CHO cells stably expressing the Kv11.1 channel.

    • Electrophysiology: Establish whole-cell configuration. Hold potential at -80 mV, apply a depolarizing step to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV to elicit the sensitive tail current.

    • Dosing: Perfuse 3-(3-Chloro-5-methoxyphenyl)piperidine at escalating concentrations (0.1, 1, 10, and 30 µM).

  • Self-Validating Mechanism: The protocol is intrinsically self-validating through the mandatory inclusion of a positive control sweep. At the end of every recording, 100 nM E-4031 (a selective hERG blocker) is perfused. If >90% tail current block is not achieved by E-4031, the cell's channel expression is deemed non-functional, and the data point is automatically discarded.

Subcellular Toxicology: Drug-Induced Phospholipidosis (DIPL)

Due to its CAD properties, 3-(3-Chloro-5-methoxyphenyl)piperidine is highly susceptible to lysosomotropism. The unprotonated fraction of the drug diffuses passively across the lysosomal membrane and becomes rapidly protonated in the acidic environment (pH ~4.5), trapping the drug inside the organelle[3]. Once accumulated, the compound directly inhibits Lysosomal Phospholipase A2 (LPLA2), preventing the degradation of polar lipids[6]. This metabolic blockade results in the formation of multilamellar inclusion bodies, the ultrastructural hallmark of DIPL[6].

pld_pathway N1 Cationic Amphiphilic Drug (CAD) Passive Membrane Diffusion N2 Lysosomal Compartment (Acidic pH ~4.5) N1->N2 Concentration Gradient N3 Ion Trapping (Drug Protonation) N2->N3 pH-Driven Shift N4 Lysosomal Phospholipase A2 (LPLA2) Inhibition N3->N4 Electrostatic Binding to Enzyme N5 Accumulation of Undegraded Phospholipids N4->N5 Metabolic Blockade N6 Multilamellar Body Formation (Cellular Phospholipidosis) N5->N6 Ultrastructural Alteration

Lysosomotropic trapping and LPLA2 inhibition driving drug-induced phospholipidosis (PLD).

Protocol 2: High-Content Screening for LPLA2 Inhibition and PLD
  • Causality & Design Rationale: Traditional electron microscopy for lamellar bodies is low-throughput. We utilize a fluorescent lipid analog (NBD-PE) assay. Because CADs inhibit LPLA2, the uncleaved fluorescent lipids accumulate in lysosomes, providing a direct, quantifiable surrogate for PLD liability[6].

  • Workflow:

    • Incubation: Seed HepG2 cells and incubate with 3-(3-Chloro-5-methoxyphenyl)piperidine (1–50 µM) alongside 10 µM NBD-PE for 48 hours.

    • Imaging: Wash cells and image using automated high-content confocal microscopy (excitation 488 nm).

    • Quantification: Measure total intracellular fluorescence intensity and lysosomal volume expansion.

  • Self-Validating Mechanism: Amiodarone (10 µM), a known severe PLD inducer[3], is run on every plate. The assay system validates itself by requiring the Amiodarone wells to exhibit a minimum 3-fold increase in fluorescence over the DMSO vehicle control before any test compound data is accepted.

In Vivo Animal Model Toxicology

Arylpiperidines often exhibit dose-limiting CNS toxicity in vivo due to broad monoaminergic polypharmacology, resulting in behavioral phenotypes such as ataxia, tremors, or sedation[1].

Protocol 3: 14-Day Subchronic Toxicity Study in Wistar Rats
  • Causality & Design Rationale: A 14-day repeated dose study is selected to achieve steady-state pharmacokinetics and allow sufficient time for the ultrastructural manifestation of phospholipidosis in highly perfused organs (liver, lungs), which typically requires 7-10 days of continuous CAD exposure.

  • Workflow:

    • Subjects: Male and Female Wistar rats (n=10/sex/group).

    • Dosing: Oral gavage of vehicle, 5, 15, and 50 mg/kg/day.

    • Monitoring: Daily functional observational battery (FOB) to detect CNS-mediated neurotoxicity.

    • Endpoint Analysis: Necropsy on Day 15. Histopathological staining (H&E and Toluidine Blue) of liver and lung tissue to identify foamy macrophages.

  • Self-Validating Mechanism: Toxicokinetic (TK) satellite groups are bled on Day 1 and Day 14. By comparing the Area Under the Curve (AUC) and Cmax between these two days, the system validates whether the drug is auto-inducing its own hepatic clearance (e.g., via CYP3A4/PXR activation) or accumulating non-linearly due to lysosomal trapping.

Quantitative Data Presentation

Table 1: In Vitro Safety Pharmacology & Physicochemical Profiling

ParameterResult / ValueThreshold of ConcernClinical Implication
ClogP 3.12> 3.0High membrane permeability; risk of CAD behavior.
Basic pKa 9.5> 7.4>99% protonated in blood; drives hERG and lysosomal trapping.
hERG IC50 2.8 µM< 10 µMModerate risk of QT prolongation; requires ECG monitoring in vivo.
LPLA2 IC50 4.5 µM< 15 µMHigh risk of inducing cellular phospholipidosis upon chronic dosing.
Ames Test NegativePositiveNo mutagenic liability detected across 5 standard strains.

Table 2: 14-Day Repeated Dose Toxicity Summary (Wistar Rats)

Dose GroupCmax Day 14 (ng/mL)AUC Day 14 (h*ng/mL)Key Clinical ObservationsHistopathology Findings
Vehicle N/AN/ANormal behaviorUnremarkable
5 mg/kg (Low) 145890Normal behaviorUnremarkable (NOAEL)
15 mg/kg (Mid) 5103,450Mild, transient sedation post-doseMinimal alveolar foamy macrophages
50 mg/kg (High) 2,10015,200Ataxia, tremors, weight lossSevere hepatic and pulmonary phospholipidosis

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(3-Chloro-5-methoxyphenyl)piperidine

Application Note: Chemoselective Synthesis Protocol for 3-(3-Chloro-5-methoxyphenyl)piperidine Strategic Retrosynthetic Analysis & Rationale In the realm of medicinal chemistry, the 3-arylpiperidine motif is recognized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis Protocol for 3-(3-Chloro-5-methoxyphenyl)piperidine

Strategic Retrosynthetic Analysis & Rationale

In the realm of medicinal chemistry, the 3-arylpiperidine motif is recognized as a privileged scaffold, frequently utilized in the development of neuroactive compounds, dopaminergic agents, and targeted kinase inhibitors . The synthesis of 3-(3-chloro-5-methoxyphenyl)piperidine (CAS: 1334793-06-4) presents a distinct chemoselective challenge: the construction of the saturated azacycle must be achieved without compromising the integrity of the aryl chloride moiety.

While the direct catalytic hydrogenation of 3-arylpyridines is a classical approach for accessing these scaffolds , the forcing conditions required to reduce the aromatic pyridine ring (e.g., high-pressure H2​ , Pd/C, or PtO2​ in strong acid) frequently result in the undesired hydrogenolysis of the carbon-chlorine bond. To circumvent this degradation, this protocol employs a bottom-up synthetic strategy utilizing 1-Boc-3-piperidone. By utilizing a pre-saturated heterocyclic building block, we restrict the necessary reduction step to a simple isolated alkene, allowing for mild conditions that preserve the aryl halide .

Synthetic Workflow Visualization

SynthesisRoute A 1-Boc-3-piperidone B Grignard Addition (3-chloro-5-methoxyphenyl)MgBr A->B C Intermediate 1 Piperidin-3-ol derivative B->C D Dehydration MsCl, Et3N, then DBU C->D E Intermediate 2 Tetrahydropyridine derivative D->E F Chemoselective Hydrogenation PtO2, H2 (1 atm) E->F G Intermediate 3 1-Boc-3-arylpiperidine F->G H Deprotection HCl in Dioxane G->H I Target Molecule 3-(3-Chloro-5-methoxyphenyl)piperidine HCl H->I

Figure 1: Four-step synthetic workflow for 3-(3-Chloro-5-methoxyphenyl)piperidine avoiding dehalogenation.

Step-by-Step Experimental Methodologies

Step 1: Grignard Addition (Formation of Intermediate 1)
  • Objective: Carbon-carbon bond formation to install the aryl group onto the piperidine scaffold.

  • Procedure:

    • In an oven-dried flask under N2​ , add magnesium turnings (1.3 eq) and a catalytic crystal of iodine in anhydrous THF.

    • Add 1-bromo-3-chloro-5-methoxybenzene (1.2 eq) dropwise. Stir at room temperature for 2 hours until the magnesium is consumed.

    • Cool the resulting Grignard reagent to 0 °C. Add a solution of 1-Boc-3-piperidone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench carefully with saturated aqueous NH4​Cl , extract with Ethyl Acetate (EtOAc), dry over Na2​SO4​ , and concentrate.

  • Causality & Expertise: THF is selected over diethyl ether to enhance the solubility of the sterically hindered Grignard complex. Maintaining a strict 0 °C temperature during the addition of the piperidone is critical; higher temperatures promote the enolization of the ketone rather than nucleophilic addition, drastically reducing the yield.

Step 2: Mesylation and Dehydration (Formation of Intermediate 2)
  • Objective: Elimination of the tertiary alcohol to form the tetrahydropyridine.

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) and Triethylamine ( Et3​N , 3.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C.

    • Add Methanesulfonyl chloride (MsCl, 1.5 eq) dropwise. Stir for 1 hour to form the mesylate.

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) directly to the mixture. Remove the ice bath and heat to reflux for 12 hours.

    • Wash the organic layer with water and brine, dry, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Causality & Expertise: Direct acid-catalyzed dehydration (e.g., using p-TsOH in refluxing toluene) poses a severe risk of premature Boc-group cleavage. The two-stage mesylation-elimination sequence operates under basic conditions, protecting the Boc group. DBU is utilized because standard amine bases often fail to drive the elimination of sterically hindered secondary/tertiary mesylates efficiently.

Step 3: Chemoselective Hydrogenation (Formation of Intermediate 3)
  • Objective: Reduction of the isolated alkene while preserving the aryl chloride.

  • Procedure:

    • Dissolve Intermediate 2 (1.0 eq) in EtOAc.

    • Add Platinum dioxide ( PtO2​ , Adam's catalyst, 5 mol%).

    • Evacuate the flask and backfill with N2​ (3x), then evacuate and backfill with H2​ gas via a balloon (1 atm).

    • Stir vigorously at room temperature for 6 hours.

    • Filter the suspension through a pad of Celite to remove the catalyst, wash with EtOAc, and concentrate in vacuo.

  • Causality & Expertise: This is the most critical step for chemoselectivity. PtO2​ in a non-acidic solvent (EtOAc) at ambient pressure rapidly reduces the isolated alkene but is highly inefficient at cleaving aryl halides. Utilizing Palladium on Carbon (Pd/C) or conducting the reaction in acidic media (like acetic acid) would significantly increase the kinetic rate of C-Cl hydrogenolysis, destroying the target molecule.

Step 4: Boc Deprotection (Formation of Final Product)
  • Objective: Removal of the carbamate protecting group to yield the free amine salt.

  • Procedure:

    • Dissolve Intermediate 3 (1.0 eq) in a minimal amount of DCM.

    • Cool to 0 °C and add 4M HCl in Dioxane (10.0 eq).

    • Stir at room temperature for 3 hours.

    • Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the product. Filter and dry under high vacuum.

  • Causality & Expertise: Utilizing HCl in dioxane provides a strictly anhydrous acidic environment. This prevents unwanted hydrolytic side reactions and directly yields the highly crystalline, bench-stable hydrochloride salt of 3-(3-chloro-5-methoxyphenyl)piperidine, bypassing the need for further free-basing and salt formation.

Self-Validating Quality Control (QC) System

To ensure the integrity of the synthesis, analytical checkpoints must be met before proceeding to subsequent steps.

Synthesis StepTarget Intermediate / ProductExpected LC-MS DataKey 1H -NMR Indicators ( CDCl3​ / DMSO−d6​ )
Step 1 1-Boc-3-(3-chloro-5-methoxyphenyl)piperidin-3-ol [M+Na]+=348.1 Disappearance of ketone carbonyl; appearance of broad -OH singlet (~1H).
Step 2 1-Boc-5-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine [M+H−tBu]+=252.1 Appearance of distinct vinylic proton multiplet (~6.0 ppm, 1H).
Step 3 1-Boc-3-(3-chloro-5-methoxyphenyl)piperidine [M+H−tBu]+=270.1 Complete disappearance of vinylic proton; upfield shift of piperidine ring protons.
Step 4 3-(3-Chloro-5-methoxyphenyl)piperidine HCl [M+H]+=226.1 Absence of Boc t-butyl singlet (~1.4 ppm); broad NH2+​ signals (~9.0 ppm).

Table 1: Reaction Parameters and Analytical Quality Control (QC) Checkpoints.

References

  • Title: Dynamic Kinetic Resolution of Racemic γ-Aryl-δ-oxoesters. Enantioselective Synthesis of 3-Arylpiperidines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers Source: National Center for Biotechnology Information (PMC) URL: [Link]

Application

Preparation of 3-(3-Chloro-5-methoxyphenyl)piperidine stock solutions for cell culture

Application Note: Preparation and Handling of 3-(3-Chloro-5-methoxyphenyl)piperidine Stock Solutions for In Vitro Assays Introduction & Pharmacological Context The piperidine ring is a ubiquitous and highly valuable stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 3-(3-Chloro-5-methoxyphenyl)piperidine Stock Solutions for In Vitro Assays

Introduction & Pharmacological Context

The piperidine ring is a ubiquitous and highly valuable structural motif in medicinal chemistry, serving as a foundational scaffold for a vast array of therapeutic agents [1]. Due to its conformational flexibility and basic nitrogen atom, the piperidine pharmacophore is frequently utilized in drug discovery to target central nervous system (CNS) receptors, such as G-protein coupled receptors (GPCRs) like the serotonin (5-HT) receptors [3].

3-(3-Chloro-5-methoxyphenyl)piperidine is a halogenated, lipophilic derivative. When transitioning such advanced synthetic intermediates from chemical characterization to in vitro cell culture assays, researchers face a critical thermodynamic hurdle: balancing the compound's inherent hydrophobicity with the aqueous environment of cell culture media. Improper solubilization leads to micro-precipitation, inaccurate dosing, and experimental artifacts. Furthermore, the reliance on organic solvents like Dimethyl Sulfoxide (DMSO) necessitates strict vehicle control to prevent solvent-induced cytotoxicity[2].

This application note provides a self-validating, step-by-step methodology for preparing stable master stocks and working solutions of 3-(3-Chloro-5-methoxyphenyl)piperidine, ensuring scientific integrity and reproducibility in cellular assays.

Physicochemical Profiling & Solubilization Strategy

To design an effective solubilization strategy, we must first analyze the compound's physicochemical properties. The presence of the chloromethoxyphenyl group significantly increases the molecule's lipophilicity (LogP), making it poorly soluble in standard aqueous buffers (e.g., PBS or DMEM) at physiological pH.

Table 1: Physicochemical Properties & Solubilization Parameters

PropertyValue / SpecificationExperimental Implication
Molecular Formula C₁₂H₁₆ClNODetermines mass-to-molarity conversion.
Molecular Weight 225.71 g/mol 2.257 mg is required per 1 mL for a 10 mM stock.
Primary Solvent Anhydrous DMSORequired to break hydrophobic packing forces.
Aqueous Solubility Low (Free Base)Direct addition to media will cause precipitation.
Max Final Vehicle ≤ 0.1% - 0.5% DMSOExceeding 0.5% induces cellular toxicity [2].

Causality Insight: Anhydrous DMSO is selected as the primary solvent because its amphiphilic nature completely solvates the hydrophobic phenyl ring while stabilizing the basic piperidine amine. However, DMSO is highly hygroscopic. Absorption of atmospheric water will rapidly degrade the solvent's capacity to keep the compound in solution, necessitating the use of sealed, anhydrous ampoules and immediate aliquoting.

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock Solution

Objective: Create a sterile, highly concentrated, and thermodynamically stable stock.

  • Equilibration: Allow the lyophilized powder of 3-(3-Chloro-5-methoxyphenyl)piperidine to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Reasoning: Prevents condensation of atmospheric moisture onto the hygroscopic powder, which would alter the molecular weight and introduce water into the DMSO stock.

  • Weighing: Accurately weigh 2.26 mg of the compound using a microbalance and transfer it to a sterile, amber glass vial or light-blocking microcentrifuge tube.

  • Dissolution: Add exactly 1.00 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Homogenization: Vortex the solution for 30–60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

  • Sterile Filtration (Critical Step): Pass the solution through a 0.22 µm syringe filter. Must use a PTFE (Polytetrafluoroethylene) or Nylon membrane. Reasoning: Standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters will dissolve in pure DMSO, leaching toxic polymers into your stock and ruining the assay.

  • Aliquoting & Storage: Divide the master stock into 20 µL to 50 µL single-use aliquots. Store immediately at -20°C (short-term) or -80°C (long-term). Reasoning: Repeated freeze-thaw cycles cause transient micro-environments of insolubility, leading to irreversible compound aggregation.

Protocol B: Preparation of Cell Culture Working Solutions

Objective: Dilute the compound into aqueous media without inducing "solvent shock" or exceeding DMSO toxicity thresholds.

  • Thawing: Thaw a single 10 mM aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Media Pre-warming: Warm the target cell culture media (e.g., DMEM + 10% FBS) to 37°C. Reasoning: Cold media drastically reduces the thermodynamic solubility limit of the compound, causing instant precipitation upon contact.

  • Direct Dilution (1000x Method): To achieve a final assay concentration of 10 µM, add 1.0 µL of the 10 mM Master Stock directly into 999 µL of pre-warmed media.

  • Rapid Dispersion: Pipette up and down vigorously immediately upon addition. Reasoning: Slow addition allows the local concentration of the hydrophobic compound to exceed its aqueous solubility limit before the DMSO can disperse, forming permanent micro-crystals.

  • Vehicle Control Verification: Prepare a parallel control well containing 0.1% pure DMSO in media. Reasoning: This isolates the pharmacological effect of the piperidine derivative from baseline DMSO-induced transcriptomic or metabolic shifts [2].

Workflow and Mechanistic Visualizations

To ensure standardized execution across laboratory personnel, the following workflow dictates the lifecycle of the compound from powder to in vitro application.

G A Powder: 3-(3-Chloro-5-methoxyphenyl)piperidine B Weigh 2.26 mg A->B C Dissolve in 1.0 mL Anhydrous DMSO (10 mM Master Stock) B->C D Sterile Filtration (0.22 µm PTFE Membrane ONLY) C->D E Aliquot & Store (-80°C, Amber Vials) D->E F Thaw Single-Use Aliquot (Room Temperature) E->F G Rapid Dilution into Pre-warmed Media (Final DMSO ≤ 0.1%) F->G H In Vitro Cell Culture Assay (Include 0.1% DMSO Vehicle Control) G->H

Workflow for the preparation, storage, and media formulation of lipophilic small molecule stock solutions.

Once successfully solubilized and introduced to the in vitro environment, piperidine derivatives typically exert their bioactivity by intercalating into the transmembrane pockets of target receptors. The diagram below illustrates the generic pharmacological signaling cascade initiated by such compounds.

G LIG 3-(3-Chloro-5-methoxyphenyl)piperidine (Solubilized Ligand) REC Target Receptor (e.g., GPCR / 5-HT) LIG->REC Binding GPRO G-Protein Complex REC->GPRO Activation EFF Effector Enzyme (e.g., Adenylate Cyclase) GPRO->EFF Modulation SEC Second Messengers (cAMP, Ca2+) EFF->SEC Synthesis RESP Cellular Response (Gene Expression / Viability) SEC->RESP Signaling Cascade

Mechanistic signaling pathway illustrating the typical pharmacological action of piperidine derivatives on target receptors.

Quality Control & Troubleshooting

  • Observation of Cloudiness in Media: If the culture media becomes opaque upon adding the compound, the thermodynamic solubility limit has been breached. Solution: Do not use this media. Prepare a secondary intermediate dilution in DMSO (e.g., 1 mM) before diluting into the aqueous media, ensuring the final DMSO concentration remains ≤ 0.5%.

  • Loss of Efficacy Over Time: If older aliquots show reduced bioactivity, it is likely due to hydrolysis or oxidation. Solution: Ensure master stocks are stored in airtight, argon-purged amber vials at -80°C and strictly enforce the single-use aliquot rule.

References

  • The Role of Piperidine Derivatives in Medicinal Chemistry. NBInno. Available at:[Link]

  • Investigating the serotonin 2C receptor as a candidate oncogene and drug target in advanced prostate cancer. ProQuest. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 3-(3-Chloro-5-methoxyphenyl)piperidine in Aqueous Solutions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(3-Chloro-5-methoxyphenyl)piperidine. Here, we address common issues related to the degradation of t...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(3-Chloro-5-methoxyphenyl)piperidine. Here, we address common issues related to the degradation of this compound in aqueous solutions, providing in-depth scientific explanations and practical troubleshooting strategies to ensure the integrity of your experiments. Our approach is rooted in established principles of chemical stability, drawing upon extensive experience in handling piperidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: I'm observing a gradual loss of my compound's activity in my aqueous-based biological assay. Could this be due to degradation?

A1: Yes, a loss of potency is a common indicator of compound degradation. 3-(3-Chloro-5-methoxyphenyl)piperidine, like many substituted piperidines, can be susceptible to degradation in aqueous environments, especially under typical laboratory conditions. The primary culprits are often hydrolysis, oxidation, and photodegradation. The rate of degradation can be influenced by the pH of your buffer, exposure to light, and the presence of oxidizing agents.[1][2] It is crucial to assess the stability of the compound under your specific assay conditions.

Q2: What are the most likely degradation pathways for 3-(3-Chloro-5-methoxyphenyl)piperidine in an aqueous solution?

A2: Based on the structure of the molecule, we can anticipate several potential degradation pathways. These are primarily driven by the reactivity of the piperidine ring and the substituted phenyl ring.

  • Oxidation of the Piperidine Ring: The piperidine moiety is often susceptible to oxidation.[3][4] This can occur at the nitrogen atom, leading to the formation of an N-oxide, or at the carbon atoms adjacent to the nitrogen, potentially forming imines or leading to ring-opening products.[5] The presence of atmospheric oxygen, trace metal ions, or other oxidizing agents can accelerate this process.[3]

  • Hydrolysis of the Aryl Chloride: While aryl chlorides are generally more resistant to hydrolysis than alkyl chlorides, under certain conditions (e.g., elevated temperatures or extreme pH), the chloro group on the phenyl ring could be displaced by a hydroxyl group.[6]

  • Photodegradation: Exposure to ambient or UV light can provide the energy to initiate degradation.[7][8] Methoxy-substituted aromatic compounds can be particularly susceptible to photolytic reactions.[9] This could involve reactions of the substituted phenyl ring or the piperidine moiety.

Q3: I've noticed a change in the color of my stock solution from colorless to a yellowish-brown. What does this indicate?

A3: A change in the physical appearance of a solution, such as the development of color, is a strong indicator of chemical degradation. This is often associated with the formation of oxidized byproducts or other chromophoric degradation products.[10] If you observe this, it is highly recommended to prepare a fresh stock solution and take precautions to prevent future degradation, such as storing the solution under an inert atmosphere and protecting it from light.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common degradation issues.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: You observe new, unexpected peaks in your chromatogram when analyzing a sample of 3-(3-Chloro-5-methoxyphenyl)piperidine that has been in an aqueous solution.

Potential Cause: Formation of degradation products.

Troubleshooting Workflow:

Caption: Troubleshooting unexpected HPLC peaks.

Detailed Steps:

  • Assess Polarity: Oxidation products, such as N-oxides, are typically more polar than the parent compound and will therefore have shorter retention times on a reverse-phase HPLC column.

  • Characterize by LC-MS: Determine the mass-to-charge ratio (m/z) of the unknown peak.

    • An increase of 16 amu could suggest oxidation (addition of an oxygen atom).

    • A change corresponding to the replacement of chlorine with a hydroxyl group (a decrease of ~18.5 amu) could indicate hydrolysis.

  • Perform a Forced Degradation Study: Intentionally degrade a sample of your compound under controlled stress conditions (see protocol below). This will help you generate potential degradation products and confirm their identity.[11][12]

  • Compare Mass Spectra: Compare the mass spectrum of the unknown peak in your experimental sample to the peaks generated in your forced degradation study. A match will help you identify the degradation product.

Issue 2: Inconsistent Results in Biological Assays

Symptom: You are observing high variability or a systematic decrease in the compound's effect in your cell-based or biochemical assays.

Potential Cause: Compound degradation in the assay medium.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent assay results.

Detailed Steps:

  • Stability Study in Assay Buffer:

    • Prepare a solution of your compound in the exact assay buffer you use.

    • Incubate this solution under the same conditions as your assay (e.g., 37°C, 5% CO2).

    • Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze these aliquots by HPLC to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the concentration of the parent compound versus time. If you observe a significant decrease (generally >10%) over the duration of your assay, degradation is likely affecting your results.

  • Protocol Modification: If degradation is confirmed, consider the following modifications:

    • Prepare fresh solutions: Prepare the compound solution immediately before each experiment.

    • Reduce incubation time: If possible, shorten the duration of the assay.

    • Modify buffer components: If you suspect a particular component of your buffer is causing degradation (e.g., high pH, presence of metal ions), try to substitute it.

    • Add antioxidants: For suspected oxidative degradation, the addition of a small amount of an antioxidant like ascorbic acid might be beneficial, but you must first confirm that the antioxidant does not interfere with your assay.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study will help you identify potential degradation products and develop a stability-indicating analytical method.[13]

Materials:

  • 3-(3-Chloro-5-methoxyphenyl)piperidine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC with UV/PDA detector and/or Mass Spectrometer (LC-MS)

  • Photostability chamber or a light source compliant with ICH guidelines[7][8]

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of approximately 100 µg/mL. Aim for 5-20% degradation.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dissolve the compound in HPLC-grade water and heat at 60°C for 48 hours.

    • Photodegradation: Expose the solution in a quartz cuvette to a light source as per ICH Q1B guidelines.[7][8] Include a dark control wrapped in aluminum foil.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples by HPLC or LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, excipients, or other impurities.[2][14]

Starting HPLC Parameters:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by the UV absorbance maximum of the parent compound (use a PDA detector to scan for optimal wavelength).
Injection Volume 10 µL

Method Development and Validation:

  • Specificity: Inject the stressed samples from the forced degradation study. The method is specific if all degradation product peaks are well-resolved from the parent compound peak.

  • Linearity, Accuracy, and Precision: Perform these validation experiments according to ICH guidelines to ensure the method is reliable for quantitative analysis.

Summary of Potential Degradation Products

The following table summarizes the hypothetical degradation products of 3-(3-Chloro-5-methoxyphenyl)piperidine based on its chemical structure.

Degradation PathwayPotential ProductExpected Mass Change (amu)
Oxidation N-oxide derivative+16
Dehydrogenated piperidine (imine)-2
Hydroxylated piperidine+16
Hydrolysis 3-(3-Hydroxy-5-methoxyphenyl)piperidine-18.46 (Cl to OH)
Photodegradation Dechlorinated product-34.97
Demethylated product-14.03

References

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. (2011). Journal of Medicinal Chemistry, 54(15), 5492-5508. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • SIELC Technologies. (n.d.). Separation of N-(3-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Liu, D. Q., Sun, M., & Kord, A. S. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 835-847. [Link]

  • Vyas, A. J., Jadav, C. D., Patel, A. I., Patel, A. B., Shah, S. R., Sheth, D., & Dholakia, S. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 13(2), 131-139. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • NextSDS. (n.d.). 2-(3-chloro-5-methoxyphenyl)piperidine — Chemical Substance Information. Retrieved from [Link]

  • Dong, Y., Li, G., Wang, L., Cao, L., Li, Y., & Zhao, W. (2020). Anti-tumor evaluation of a novel methoxyphenyl substituted chlorin photosensitizer for photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology, 211, 112015. [Link]

  • Glasius, M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. (2024). Journal of Hazardous Materials, 471, 134260. [Link]

  • ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Central Science, 9(5), 903-910. [Link]

  • Srivastava, S., Dhaneshwar, S., & Kawathekar, N. (2023). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Indian Journal of Pharmaceutical Education and Research, 57(3s), s798-s804. [Link]

  • U.S. Environmental Protection Agency. (1991). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]

  • Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 229-236. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry, 17, 2960-2970. [Link]

  • University of Texas at Austin. (n.d.). Oxidative Degradation of Piperazine. Retrieved from [Link]

  • Oxidative Degradation of Fentanyl in Aqueous Solutions of Peroxides and Hypochlorites. (2011). Defence Science Journal, 61(1), 29-35. [Link]

  • da Silva, E. T., & Zanette, D. (2007). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, 5(10), 1614-1620. [Link]

  • Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205. [Link]

  • Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. (2012). PLoS One, 7(10), e47205. [Link]

  • Total syntheses of highly oxidative Ryania diterpenoids facilitated by innovations in synthetic strategies. (2025). Beilstein Journal of Organic Chemistry, 21, 1344-1361. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Central Science, 9(5), 903-910. [Link]

  • Zhong, Y., Kong, L., Lai, Q., Wang, M., & Shi, H. (2022). Photolysis and hydrolysis of 3,5-dichloroaniline in water. Chinese Journal of Pesticide Science, 24(6), 1493-1499. [Link]

  • Adhikari, S., et al. (2022). Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 217, 114862. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(3-Chloro-5-methoxyphenyl)piperidine Extraction

Welcome to the Technical Support Center. As a secondary amine with a halogenated and methoxy-substituted phenyl ring, 3-(3-Chloro-5-methoxyphenyl)piperidine presents specific challenges during liquid-liquid extraction (L...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a secondary amine with a halogenated and methoxy-substituted phenyl ring, 3-(3-Chloro-5-methoxyphenyl)piperidine presents specific challenges during liquid-liquid extraction (LLE). This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to minimize side products, avoid emulsions, and maximize free-base recovery.

Part 1: Physicochemical Profile & Extraction Risk Matrix

To design a self-validating extraction system, we must first understand the thermodynamic and kinetic vulnerabilities of the target molecule. The table below summarizes the quantitative data and solvent risk factors that dictate our protocol.

Parameter / ReagentValue / ObservationMechanistic Impact on Extraction
Target pKa 9.89 ± 0.10Requires an aqueous pH of 10.5–11.0 for >90% free-base partitioning into the organic phase.
Dichloromethane (DCM) High RiskS_N2 reaction with the secondary amine yields +12 Da impurities (aminals/dimers).
Ethyl Acetate (EtOAc) Moderate RiskBase-catalyzed aminolysis yields +42 Da impurities (N-acetylation).
MTBE / Toluene OptimalChemically inert to secondary amines; provides excellent phase separation and high-purity recovery.
Part 2: Extraction Workflow & Mechanistic Pathways

The following diagram illustrates the critical divergence points during the extraction phase where solvent choice directly dictates the formation of side products versus successful isolation.

G Start Aqueous Crude Mixture 3-(3-Chloro-5-methoxyphenyl)piperidine pH_Adj In-Situ pH Adjustment (Target pH 10.5 - 11.0) Start->pH_Adj Solvent_Choice Solvent Extraction Phase pH_Adj->Solvent_Choice DCM Dichloromethane (DCM) Solvent_Choice->DCM High Risk EtOAc Ethyl Acetate (EtOAc) Solvent_Choice->EtOAc Moderate Risk MTBE MTBE or Toluene (Recommended) Solvent_Choice->MTBE Optimal Route Side_DCM Side Product: N-Chloromethyl / Aminal (+12 Da Mass Shift) DCM->Side_DCM S_N2 Alkylation Side_EtOAc Side Product: N-Acetylated Derivative (+42 Da Mass Shift) EtOAc->Side_EtOAc Aminolysis Success Pure Free Base High Yield, No Adducts MTBE->Success Inert to Amines

Extraction workflow and side-product pathways for 3-(3-Chloro-5-methoxyphenyl)piperidine.

Part 3: Troubleshooting FAQs

Q1: My post-extraction LC-MS analysis reveals unexpected impurities with mass shifts of +42 Da or +12 Da. What is causing this, and how can I prevent it? A: These mass shifts are classic indicators of solvent-induced side reactions, a common pitfall when extracting nucleophilic secondary amines.

  • The +12 Da Impurity (Aminal Formation): If you used dichloromethane (DCM), the secondary amine underwent a 1[1] with the solvent. DCM is not entirely inert; it reacts with secondary amines to form N-chloromethyl intermediates, which rapidly react with a second amine molecule to form a bis-amine (aminal) featuring a methylene bridge (+12 Da).

  • The +42 Da Impurity (N-Acetylation): If you used ethyl acetate (EtOAc), your product has likely undergone 2[2]. Secondary amines can nucleophilically attack the carbonyl carbon of EtOAc, forming an N-acetylated piperidine derivative. This is highly accelerated if the aqueous phase is excessively basic (pH > 12) or if the organic layer is concentrated at elevated temperatures.

  • Resolution: Switch your extraction solvent to Methyl tert-butyl ether (MTBE) or Toluene. These solvents are chemically inert to secondary amines.

Q2: During basification, the reaction mixture forms a thick emulsion that refuses to separate. How do I resolve this without degrading the product? A: Emulsions in this context are caused by the "oiling out" of the free base. When the aqueous solution of the piperidine salt is basified in isolation, the neutral 3-(3-Chloro-5-methoxyphenyl)piperidine precipitates as microscopic lipophilic droplets, stabilizing a stubborn water-in-oil emulsion.

  • Resolution: Utilize the "In-Situ" Extraction Method detailed in the SOP below. By adding the organic extraction solvent before adjusting the pH, the newly formed free base immediately partitions into the organic layer as it is generated. This prevents the formation of the micro-droplets that stabilize the emulsion.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system: it structurally prevents emulsions via in-situ partitioning and eliminates solvent-amine side reactions by utilizing an inert organic phase.

  • Preparation: Transfer the acidic aqueous mixture containing the 3-(3-Chloro-5-methoxyphenyl)piperidine salt to a reaction vessel equipped with an overhead stirrer.

  • Solvent Addition (In-Situ Method): Add MTBE (equal to 50% of the aqueous volume) to the vessel before adding any base.

    • Causality: MTBE is chemically inert to secondary amines, preventing aminolysis and alkylation. Adding it prior to basification provides an immediate thermodynamic sink for the free base, preventing it from oiling out and forming emulsions.

  • pH Adjustment: Begin moderate stirring. Slowly add 2M NaOH (aq) dropwise. Monitor the pH continuously until it reaches 10.5 to 11.0 .

    • Causality: The 3[3]. A pH of 10.9 ensures >90% of the molecule is deprotonated. Exceeding pH 12 provides no additional yield but drastically increases the risk of extracting hydrophilic impurities or degrading trace ester-containing impurities into reactive species.

  • Phase Separation: Stop stirring and allow the layers to separate. The phase boundary should be sharp. Drain the lower aqueous layer.

  • Aqueous Wash: Wash the organic layer with a 10% NaCl solution (brine).

    • Causality: Brine reduces the solubility of water in the organic phase via the salting-out effect, pre-drying the MTBE and removing trace inorganic salts.

  • Drying: Add anhydrous Na₂SO₄ to the organic layer. Let it sit for 15 minutes, then filter.

    • Causality: Complete removal of trace water prevents hydrolysis or degradation during the final concentration step.

  • Concentration: Evaporate the MTBE under reduced pressure at a water bath temperature not exceeding 35 °C to yield the pure 3-(3-Chloro-5-methoxyphenyl)piperidine free base.

References
  • The reactivity of dichloromethane toward amines SciSpace / Acta Chemica Scandinavica 1[1]

  • (S)-3-(3-chloro-5-methoxyphenyl)piperidine CAS Properties ChemicalBook 3[3]

  • Aminolysis of ethyl acetate in continuous flow and its reaction kinetics ResearchGate / Chinese Journal of Chemical Engineering 2[2]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 3-(3-Chloro-5-methoxyphenyl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-(3-Chloro-5-methoxyphenyl)piperidine in complex bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-(3-Chloro-5-methoxyphenyl)piperidine in complex biological matrices.

This molecule is a lipophilic, basic secondary amine (predicted pKa ~9.9). In positive electrospray ionization (ESI+), it readily forms a protonated precursor ion [M+H]+ . However, its lipophilicity causes it to elute late in reversed-phase chromatography—precisely in the elution zone of endogenous phospholipids. This co-elution creates severe charge competition at the ESI droplet surface, leading to catastrophic ion suppression.

This guide provides the mechanistic understanding and self-validating protocols required to diagnose, quantify, and eliminate these matrix effects (MEs)[1].

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does my signal for 3-(3-Chloro-5-methoxyphenyl)piperidine drop by over 60% when analyzing plasma samples compared to neat solvent? A1: You are experiencing severe ion suppression, a primary form of matrix effect[2]. In ESI+, the ionization efficiency depends on the analyte's ability to reach the surface of the charged droplet before it transitions into the gas phase. Biological matrices like plasma are rich in glycerophosphocholines (phospholipids). These lipids have a highly surface-active trimethylamine headgroup that aggressively competes for the limited charge on the droplet surface. Because your analyte is also a basic amine and highly lipophilic, it co-elutes with these lipids and is outcompeted for surface position, neutralizing your signal[3].

Q2: Can I just use a Stable Isotope-Labeled Internal Standard (SIL-IS) to fix the problem? A2: A SIL-IS will compensate for the variability of the matrix effect, improving your precision and accuracy, but it will not recover lost sensitivity[4]. If the matrix suppresses 80% of your signal, your Limit of Detection (LOD) and Limit of Quantitation (LOQ) will still be severely compromised. You must physically remove the interferences or chromatographically resolve them before relying on an IS for final calibration[3].

Q3: How do I definitively identify where the suppression is occurring in my chromatographic run? A3: You must perform a Post-Column Infusion [4]. This qualitative technique maps the suppression zones across your entire gradient, allowing you to see exactly where the matrix is interfering with your analyte's specific retention time (RT).

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness in your assay, you must validate the presence and resolution of matrix effects using the following closed-loop protocols.

Protocol A: Post-Column Infusion (Qualitative Profiling)

This protocol visualizes the exact retention time windows where matrix components suppress ionization[4].

  • System Setup: Install a zero-dead-volume T-connector between the analytical column outlet and the mass spectrometer source inlet.

  • Infusion Preparation: Prepare a neat solution of 3-(3-Chloro-5-methoxyphenyl)piperidine at a concentration that yields a steady, mid-range MS signal (e.g., 100 ng/mL ).

  • Continuous Infusion: Use a syringe pump to continuously infuse this standard into the T-connector at . Monitor the specific MRM transition for the analyte. You should observe a flat, elevated baseline.

  • Matrix Injection: Inject a blank matrix sample (e.g., extracted blank plasma) onto the LC column and run your standard gradient.

  • Data Interpretation: Any negative dip in the continuous baseline indicates a zone of ion suppression. If a dip aligns with the retention time of your analyte, you have a critical matrix effect that must be resolved.

Protocol B: Quantitative Matrix Factor (MF) Determination

Once you have optimized your method, validate it by calculating the absolute Matrix Factor[2].

  • Prepare Set 1 (Neat Standards): Spike the analyte into the final reconstitution solvent at Low, Mid, and High QC concentrations.

  • Prepare Set 2 (Post-Extraction Spikes): Extract 6 different lots of blank biological matrix using your finalized sample preparation method. Spike the analyte into these already extracted matrices at the same Low, Mid, and High QC concentrations.

  • Analysis: Inject both sets.

  • Calculation: Matrix Factor (MF)=Peak Area of Set 1Peak Area of Set 2​ .

    • Self-Validation Rule: An MF of 1.0 indicates no matrix effect. An acceptable, validated method should yield an MF between 0.85 and 1.15 with a Coefficient of Variation (CV) <15% across all 6 lots.

Part 3: Mitigation Strategies & Data Presentation

If Protocol A reveals suppression, you must alter your workflow. Because 3-(3-Chloro-5-methoxyphenyl)piperidine is a basic amine, standard Protein Precipitation (PPT) with acetonitrile is insufficient, as it leaves >95% of phospholipids in the extract.

Recommended Sample Preparation Upgrades
  • Targeted Phospholipid Depletion: Use specialized plates (e.g., HybridSPE) containing zirconia or titania particles. These Lewis acid particles selectively form coordinate bonds with the phosphate moiety of phospholipids, trapping them, while the basic piperidine analyte passes through unhindered.

  • Mixed-Mode Cation Exchange (MCX) SPE: Because the piperidine nitrogen is protonated at low pH, you can load the sample onto an MCX cartridge under acidic conditions. The analyte binds strongly via ionic interactions. You can then wash the cartridge with 100% organic solvent (methanol/acetonitrile) to strip away all neutral lipids and phospholipids before eluting the analyte with a basic organic solvent (e.g., 5% NH4​OH in Methanol).

Quantitative Comparison of Sample Prep Methods

The following table summarizes the expected performance of different extraction techniques for basic piperidine derivatives in plasma:

Extraction TechniqueAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)Workflow Time
Protein Precipitation (PPT) 95%0.45 (Severe Suppression)< 5%15 min
Liquid-Liquid Extraction (LLE) 75%0.82 (Mild Suppression)~ 80%45 min
Mixed-Mode SPE (MCX) 88%0.95 (Minimal Effect)~ 95%60 min
Phospholipid Depletion Plates 92%0.98 (No Effect)> 99%20 min

Part 4: Troubleshooting Workflow Visualization

Follow this logical pathway to systematically eliminate matrix effects in your assay.

ME_Workflow Start Signal Variation in LC-MS/MS Assay Infusion Post-Column Infusion (Qualitative Profiling) Start->Infusion Decision Suppression at Analyte RT? Infusion->Decision SamplePrep Phospholipid Depletion (HybridSPE / MCX) Decision->SamplePrep Severe (>50%) Chromatography Optimize Gradient (Shift Retention Time) Decision->Chromatography Moderate Calibration SIL-IS & Matrix Matched Calibration Decision->Calibration Minimal Quant Calculate Matrix Factor (Post-Extraction Spike) SamplePrep->Quant Chromatography->Quant Calibration->Quant Validate MF = 0.85 - 1.15? (Assay Validated) Quant->Validate Validate->SamplePrep No Success Proceed to Sample Analysis Validate->Success Yes

Workflow for diagnosing and resolving matrix effects in LC-MS/MS bioanalysis.

References

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions Chromatography Online URL:[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis: Post-column infusion Bioanalysis (Taylor & Francis Online) URL:[Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review Analyst (RSC Publishing) URL:[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Longdom Publishing URL:[Link]

Sources

Optimization

Refining crystallization techniques for 3-(3-Chloro-5-methoxyphenyl)piperidine purification

Welcome to the Technical Support Center for the purification and crystallization of 3-(3-Chloro-5-methoxyphenyl)piperidine . In pharmaceutical development, the purification of functionalized heterocycles presents unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of 3-(3-Chloro-5-methoxyphenyl)piperidine .

In pharmaceutical development, the purification of functionalized heterocycles presents unique thermodynamic and kinetic challenges. The presence of a flexible, basic piperidine ring coupled with a lipophilic, halogenated aromatic system creates a highly specific solubility profile. This guide is engineered by senior application scientists to help you bypass common process pitfalls—such as liquid-liquid phase separation (oiling out) and oxidative discoloration—using mechanistically grounded, self-validating protocols.

Section 1: Physicochemical Profiling & Solvent Matrix

To design a successful crystallization process, we must first establish the thermodynamic boundaries of the target molecule. The data below dictates our downstream purification strategy.

Table 1: Physicochemical Parameters of 3-(3-Chloro-5-methoxyphenyl)piperidine

ParameterValueCausality / Impact on Purification Strategy
pKa (Secondary Amine) 9.89 ± 0.10[1]Enables highly efficient acid-base extraction; protonates fully at pH < 4.
Boiling Point 331.2 ± 42.0 °C[1]High boiling point precludes standard distillation due to thermal degradation risks.
Density 1.113 ± 0.06 g/cm³[1]Influences phase separation dynamics and emulsion risks during aqueous workup.
Structural Liability Oxidation-prone amineSusceptible to atmospheric oxidation, often manifesting as a yellow discoloration[2].

Table 2: Solvent Matrix for Crystallization

Solvent SystemRoleSuitability & Kinetic Impact
Ethanol Primary SolventExcellent solubility at 60°C; effectively disrupts intermolecular H-bonding[2].
Heptane Anti-solventProvides a gentle polarity gradient; prevents rapid supersaturation spikes.
Water Anti-solventHighly aggressive; high risk of inducing liquid-liquid phase separation (LLPS).

Section 2: Self-Validating Purification Protocols

Protocol 1: Acid-Base Mediated Reprecipitation

Objective: Remove neutral oxidative impurities and colorants prior to final crystallization. Because piperidine derivatives decompose during high-temperature distillation, an acid-base phase switch is the most reliable pre-purification method[3].

  • Step 1: Protonation & Dissolution Suspend the crude 3-(3-Chloro-5-methoxyphenyl)piperidine in 1M HCl (10 mL/g). Stir vigorously for 15 minutes at room temperature.

    • Validation Checkpoint 1: The aqueous solution must become entirely transparent (excluding insoluble impurities). Verify the pH is < 3 using indicator paper. If the solution remains cloudy, filter through a Celite pad to remove insoluble particulates.

  • Step 2: Organic Wash Extract the acidic aqueous layer twice with Ethyl Acetate (5 mL/g).

    • Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) on the organic layer. It must show the complete absence of the target amine (which remains in the aqueous layer as a water-soluble salt) and the presence of lipophilic/neutral impurities. Discard the organic layer.

  • Step 3: Basification & Precipitation Cool the aqueous layer in an ice bath to 5°C. Slowly add 2M NaOH dropwise under rapid stirring until the free base precipitates.

    • Validation Checkpoint 3: Verify the pH is > 11. The solution must transition from clear to a dense, milky-white suspension, confirming the regeneration of the water-insoluble free base[3].

  • Step 4: Isolation Extract the precipitated free base into fresh Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pre-purified solid[2].

Protocol 2: Metastable-Zone Optimized Crystallization (LLPS Mitigation)

Objective: Isolate high-purity crystalline free base without inducing "oiling out."

  • Step 1: Dissolution Dissolve the pre-purified free base in absolute Ethanol (minimum volume) at 60°C.

    • Validation Checkpoint 1: The solution must be optically clear. Any turbidity indicates incomplete dissolution; add Ethanol dropwise until absolute clarity is achieved.

  • Step 2: Anti-Solvent Titration Maintain the temperature at 60°C. Add Heptane dropwise until the first sign of persistent opalescence (cloudiness) appears, marking the absolute solubility limit.

    • Validation Checkpoint 2: Add exactly 2-3 drops of Ethanol to redissolve the cloudiness. This brings the solution precisely to the edge of the Metastable Zone Width (MSZW).

  • Step 3: Seeding and Cooling Cool the solution at a strictly controlled rate of 0.1°C/min. Upon reaching 50°C (halfway into the MSZW), introduce 1-2% (w/w) pure seed crystals.

    • Validation Checkpoint 3: Monitor via optical microscopy or visual inspection. The presence of sharp, distinct particles indicates successful nucleation. If spherical, liquid droplets form, LLPS has occurred[4]; immediately reheat to 60°C, add 5% more Ethanol, and restart the cooling cycle.

  • Step 4: Harvesting Cool to 5°C, hold for 2 hours to maximize yield, and isolate via vacuum filtration. Wash with ice-cold Heptane and dry under high vacuum.

Section 3: Troubleshooting & FAQs

Q1: Why does my compound form a sticky oil instead of crystals during cooling? Answer: This is a classic case of Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." It occurs when the system experiences very high supersaturation, and the integration of the flexible piperidine and lipophilic aromatic moieties into a rigid crystal lattice is kinetically hindered[4]. Instead of nucleating, the solute separates into a highly mobile, product-rich emulsion.

  • Causality & Fix: To bypass this miscibility gap, you must control the generation of supersaturation. Reduce your cooling rate to 0.1°C/min and introduce seed crystals halfway into the MSZW[4]. Avoid aggressive anti-solvents like water, which spike supersaturation too rapidly.

Q2: The isolated crystals have a persistent yellow tint. How do I remove this? Answer: Piperidine derivatives are highly susceptible to atmospheric oxidation, which frequently results in colored byproducts[2]. Because these trace impurities can structurally mimic the product and co-crystallize, standard single-solvent recrystallization often fails to reject them.

  • Causality & Fix: Implement the Acid-Base Mediated Reprecipitation (Protocol 1) prior to final crystallization. By exploiting the pKa of the basic piperidine ring (~9.89)[1], you can force the target molecule into the aqueous phase, allowing you to wash away the neutral oxidative colorants with an organic solvent[3].

Q3: How do I ensure I am not trapping residual solvent in the crystal lattice? Answer: Solvent entrapment (occlusion) occurs when crystal growth is too rapid, causing the lattice to close around solvent molecules before they can diffuse away from the crystal face.

  • Causality & Fix: Maintain a low, constant degree of supersaturation during the growth phase. Ensure the anti-solvent is added dropwise under continuous, high-shear stirring. Validate solvent removal by drying the isolated crystals under high vacuum at a temperature at least 20°C below the compound's melting point.

Section 4: Process Visualization

G Start Crude 3-(3-Chloro-5- methoxyphenyl)piperidine AcidBase Acid-Base Extraction (pH Validation) Start->AcidBase Dissolve Dissolve in Ethanol @ 60°C AcidBase->Dissolve Cooling Cool to MSZW & Seed (0.1°C/min) Dissolve->Cooling LLPS Phase Separation (Oiling Out)? Cooling->LLPS Adjust Reheat to 60°C Adjust Solvent Ratio LLPS->Adjust Yes (Emulsion) Crystallize Nucleation & Crystal Growth LLPS->Crystallize No (Suspension) Adjust->Cooling Retry Isolate Filtration & Vacuum Drying Crystallize->Isolate

Decision tree for 3-(3-Chloro-5-methoxyphenyl)piperidine crystallization and LLPS mitigation.

References

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products Source: benchchem.com URL:2[2]

  • Oiling Out in Crystallization Source: mt.com (Mettler Toledo) URL:4[4]

  • (S)-3-(3-chloro-5-methoxyphenyl)piperidine Physicochemical Data Source: chemicalbook.com URL:1[1]

  • WO2002085858A1 - Process for producing purified piperidine derivative Source: google.com (Google Patents) URL:3[3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 3-Arylpiperidine Derivatives and Standard Reference Ligands at Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Monoamine Transporters in Neuropsychiatric Disorders The monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Monoamine Transporters in Neuropsychiatric Disorders

The monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—are fundamental to the regulation of mood, cognition, and behavior. The precise control of their synaptic concentrations is largely governed by the activity of their respective transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1] These transporters, located on the presynaptic neuron, are responsible for the reuptake of their cognate neurotransmitters from the synaptic cleft, thereby terminating the signal. Dysregulation of this finely tuned system is a key factor in the pathophysiology of numerous neuropsychiatric conditions, including major depressive disorder, anxiety disorders, and attention-deficit/hyperactivity disorder. Consequently, these transporters are primary targets for a wide array of psychotropic medications.[2]

This guide provides a comparative analysis of the in vitro efficacy of a representative 3-arylpiperidine derivative, femoxetine, alongside a panel of well-established, selective reference ligands for each of the monoamine transporters. While specific public data for 3-(3-Chloro-5-methoxyphenyl)piperidine is not available, femoxetine, a 3-substituted phenylpiperidine, serves as a structurally relevant analogue to illustrate the comparative pharmacological profile of this chemical class. The objective is to offer researchers a clear, data-driven comparison of the binding affinities of these compounds, supported by detailed experimental protocols to facilitate the evaluation of novel chemical entities targeting the monoamine transport system.

In Vitro Efficacy: A Comparative Analysis of Binding Affinities

The cornerstone of characterizing a compound's activity at monoamine transporters is the determination of its binding affinity (Ki), a measure of the ligand's propensity to bind to the transporter. A lower Ki value signifies a higher binding affinity. The following table summarizes the in vitro binding affinities of our representative 3-arylpiperidine, femoxetine, and the standard reference ligands at human SERT, DAT, and NET.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Primary Target Selectivity
Femoxetine (3-Arylpiperidine)7.59200302SERT
(S)-Citalopram (SERT Reference)1.8>10,000>10,000SERT
GBR 12909 (DAT Reference)1268.3240DAT
Reboxetine (NET Reference)1070>10,0008.2NET

Disclaimer: Data for femoxetine is used as a structural analogue for 3-(3-Chloro-5-methoxyphenyl)piperidine due to the absence of publicly available data for the latter. Ki values can vary between studies depending on the specific experimental conditions.

This comparative data highlights the distinct selectivity profiles of these compounds. (S)-Citalopram is a highly selective serotonin reuptake inhibitor (SSRI), while GBR 12909 is a potent and selective dopamine reuptake inhibitor (DRI). Reboxetine demonstrates high selectivity for the norepinephrine transporter (NRI). Femoxetine, our representative 3-arylpiperidine, exhibits a clear preference for SERT, with significantly lower affinity for DAT and NET, categorizing it as an SSRI.

Experimental Methodologies: A Guide to In Vitro and In Vivo Characterization

The following sections provide detailed, step-by-step protocols for the key in vitro and in vivo assays used to determine the efficacy and potential antidepressant-like effects of novel compounds targeting monoamine transporters.

In Vitro Assays: Quantifying Transporter Interaction

1. Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand with known high affinity for that transporter.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET).

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup (96-well plate format, in triplicate):

    • Total Binding: Add cell membrane preparation, assay buffer, and a fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for SERT).

    • Non-specific Binding: Add cell membrane preparation, a high concentration of a known selective inhibitor for the target transporter (e.g., 10 µM paroxetine for SERT), and the radioligand.

    • Test Compound: Add cell membrane preparation, varying concentrations of the test compound, and the radioligand.

  • Incubation: Incubate the plate at room temperature for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Synaptosomal Uptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes, which are isolated nerve terminals that retain functional transporters.

Experimental Workflow: Synaptosomal Uptake Assay

Caption: Workflow for a synaptosomal uptake inhibition assay.

Detailed Protocol:

  • Synaptosome Preparation:

    • Rapidly dissect the brain region of interest from a rodent (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).

    • Homogenize the tissue in an ice-cold sucrose buffer.

    • Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).[3]

    • Resuspend the synaptosomal pellet in a suitable assay buffer and determine the protein concentration.[3]

  • Assay Setup (96-well plate format, in triplicate):

    • Add the synaptosomal preparation to the wells.

    • Add varying concentrations of the test compound or vehicle control.

    • For determining non-specific uptake, add a high concentration of a selective inhibitor for the transporter being assayed (e.g., 10 µM GBR 12909 for DAT).[3]

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).[3]

  • Uptake Initiation and Termination:

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter (e.g., [³H]serotonin) to each well.[3]

    • Incubate at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.[3]

    • Terminate the uptake by rapid filtration through glass fiber filters.[3]

  • Washing and Scintillation Counting: Follow the same procedure as in the radioligand binding assay.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake in the vehicle control wells.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Models: Assessing Antidepressant-Like Activity

While in vitro assays are crucial for determining a compound's direct interaction with its target, in vivo models are necessary to assess its potential therapeutic effects in a whole organism. The Forced Swim Test and the Tail Suspension Test are two widely used behavioral despair models for screening potential antidepressant drugs in rodents.[4][5]

1. Forced Swim Test (FST)

This test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to increase the latency to immobility and decrease the total duration of immobility.[6]

Experimental Workflow: Forced Swim Test

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamine (5-HT, DA, or NE) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synaptic_Cleft Vesicle->Synaptic_Cleft Release Transporter Monoamine Transporter (SERT, DAT, or NET) Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Inhibitor 3-Arylpiperidine or Reference Ligand Inhibitor->Transporter Blockade Signaling Downstream Signaling Receptor->Signaling

Sources

Comparative

A Comparative Guide to the Validation of LC-MS Analytical Methods for the Quantification of 3-(3-Chloro-5-methoxyphenyl)piperidine

Introduction In the landscape of pharmaceutical development, the rigorous and reliable quantification of drug candidates in biological matrices is non-negotiable. This guide provides an in-depth technical comparison of L...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the rigorous and reliable quantification of drug candidates in biological matrices is non-negotiable. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) analytical methods for the validation of 3-(3-Chloro-5-methoxyphenyl)piperidine, a novel piperidine derivative. The integrity of pharmacokinetic, toxicokinetic, and bioequivalence data hinges on the robustness of the underlying bioanalytical method.[1] Therefore, a meticulously validated method is a foundational requirement for regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, comparing common chromatographic strategies and providing a framework for establishing a self-validating, compliant, and scientifically sound analytical protocol. All principles and protocols discussed are grounded in the latest international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R2) and M10 documents.[4][5][6]

Part 1: Foundational Principles and Strategic Planning

The objective of bioanalytical method validation is to demonstrate that a specific analytical procedure is suitable for its intended purpose.[5][7] For quantifying a small molecule like 3-(3-Chloro-5-methoxyphenyl)piperidine in a complex biological matrix (e.g., plasma, serum, urine), LC-MS/MS stands as the gold standard due to its superior sensitivity and selectivity.[1]

The validation process is a systematic journey that ensures the method is reliable, reproducible, and accurate. It can be visualized as a structured workflow where each stage builds upon the last.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Full Validation cluster_2 Phase 3: Application Dev Method Development (LC & MS Optimization) PreVal Pre-Validation Assessment (Preliminary Accuracy, Precision, Stability) Dev->PreVal Spec Specificity & Selectivity PreVal->Spec Validation Protocol Lin Linearity & Range Spec->Lin AccPre Accuracy & Precision Lin->AccPre Stab Stability AccPre->Stab LODQ LOD & LOQ Stab->LODQ Routine Routine Sample Analysis (QC Checks) LODQ->Routine Validated Method

Caption: High-level workflow for LC-MS method validation.

Part 2: Pre-Validation & Method Development — A Comparative Approach

The success of a validation study is predicated on a well-developed method. Here, we compare two common reversed-phase column chemistries for the analysis of our target compound.

Analyte Characterization:

  • Compound: 3-(3-Chloro-5-methoxyphenyl)piperidine

  • Molecular Formula: C₁₂H₁₆ClNO

  • Molecular Weight: 225.72 g/mol [8]

  • Expected Properties: The presence of the piperidine ring (a basic nitrogen) suggests good ionization in positive electrospray ionization (ESI) mode. The molecule has moderate polarity, making it suitable for reversed-phase chromatography.

Method Development Strategy:

The primary goal is to achieve symmetric peak shape, adequate retention, and separation from matrix components. We will compare two distinct chromatographic approaches.

Table 1: Comparison of LC-MS/MS Method Development Strategies

ParameterMethod A: Alkyl Chain (C18)Method B: Phenyl-HexylRationale & Causality
LC Column Standard C18, 2.1 x 50 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 50 mm, 1.8 µmC18 separates primarily based on hydrophobicity. Phenyl-Hexyl columns offer alternative selectivity through π-π interactions with the analyte's aromatic ring, which can be crucial for resolving matrix interferences or structurally similar metabolites.[9][10][11]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid serves as a proton source, promoting the formation of [M+H]⁺ ions in positive ESI mode and improving peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanol with 0.1% Formic AcidAcetonitrile generally provides sharper peaks and lower backpressure. Methanol can alter selectivity, and its use is often preferred with phenyl-based columns to avoid weakening the π-π interactions that can occur with acetonitrile's triple bond.[12]
Ionization Mode ESI PositiveESI PositiveThe basic nitrogen in the piperidine ring is readily protonated.
MRM Transition Precursor: m/z 226.2; Product: m/z 121.1Precursor: m/z 226.2; Product: m/z 121.1The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion (hypothetical) is selected after collision-induced dissociation (CID) experiments and represents a stable, specific fragment.
Internal Standard Deuterated analog (e.g., d4-analog)Deuterated analog (e.g., d4-analog)A stable isotope-labeled internal standard (SIL-IS) is the ideal choice as it co-elutes and experiences similar matrix effects, providing the most accurate correction for analytical variability.[13]

Part 3: Core Validation Parameters: Protocols & Comparative Data

For each validation parameter, a detailed protocol is provided, followed by a table of comparative performance data between Method A and Method B. The acceptance criteria are based on FDA and EMA guidelines, which generally require accuracy to be within ±15% (±20% at the LLOQ) and precision to be ≤15% CV (≤20% at the LLOQ).[1][14][15]

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix, such as metabolites, impurities, and endogenous substances.[16]

Experimental Protocol:

  • Matrix Screening: Analyze at least six different lots of blank biological matrix (e.g., human plasma).

  • Interference Check: Evaluate the chromatograms for any interfering peaks at the retention time of the analyte and internal standard (IS). The response of any interfering peak should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.

  • Spiked Sample Analysis: Analyze a blank matrix sample spiked with the analyte at the LLOQ and the IS at its working concentration to confirm detectability and separation from matrix noise.

Rationale: Using multiple matrix lots is crucial because individual variability in endogenous components can cause unforeseen interferences. This step ensures the method is robust across different patient or subject populations.

Linearity and Range

Objective: To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.[16]

Experimental Protocol:

  • Calibration Curve Preparation: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical curve consists of a blank, a zero standard (blank + IS), and 6-8 non-zero concentrations spanning the expected range.

  • Analysis: Analyze the calibration standards in at least three independent runs.

  • Data Evaluation: Plot the peak area ratio (analyte/IS) against the nominal concentration. Perform a linear regression analysis, typically using a 1/x² weighting.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% at the LLOQ).

Rationale: A weighted regression (1/x²) is used because the variance in response is typically not constant across the concentration range (heteroscedasticity). This weighting gives less influence to the higher concentration points, resulting in a more accurate fit at the lower end of the curve, which is often most critical.

Table 2: Comparative Linearity Data

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Range 0.1 - 200 ng/mL0.1 - 200 ng/mLCovers expected concentrations
Regression Model Linear, 1/x² weightingLinear, 1/x² weightingAppropriate for heteroscedastic data
Correlation (r²) 0.99850.9991≥ 0.99
Accuracy of Back-Calculated Standards All within ± 9.5% (±14.2% at LLOQ)All within ± 7.8% (±12.5% at LLOQ)±15% (±20% at LLOQ)

Insight: Both methods demonstrate excellent linearity. Method B shows a slightly better correlation and accuracy, suggesting the chromatographic conditions may provide a cleaner baseline or more consistent ionization.

Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter in a series of measurements (precision).[16]

Experimental Protocol:

  • QC Sample Preparation: Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (within 80% of ULOQ).

  • Intra-day (Repeatability) Analysis: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Intermediate Precision) Analysis: Analyze at least five replicates of each QC level on at least three different days.

  • Data Evaluation:

    • Accuracy: Calculate as the percent relative error (%RE) from the nominal concentration.

    • Precision: Calculate as the coefficient of variation (%CV).

Rationale: Assessing both intra- and inter-day performance is essential to understand the method's reproducibility over time and under slightly different conditions (e.g., different analyst, new mobile phase batch). This ensures the method is reliable for routine use.

Table 3: Comparative Accuracy & Precision Data (Inter-day)

QC Level (ng/mL)Method A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Accuracy (%RE) / Precision (%CV) Accuracy (%RE) / Precision (%CV) %RE: ±15% (±20% at LLOQ) %CV: ≤15% (≤20% at LLOQ)
LLOQ (0.1) -8.5% / 12.1%-5.2% / 9.8%Met
Low QC (0.3) -4.2% / 9.5%-2.1% / 7.5%Met
Mid QC (50) 2.5% / 6.8%1.8% / 5.1%Met
High QC (160) 5.1% / 7.2%3.5% / 6.3%Met

Insight: Both methods meet regulatory acceptance criteria. Method B consistently demonstrates slightly better accuracy and precision across all QC levels. This could be attributed to the alternative selectivity of the Phenyl-Hexyl column reducing subtle matrix effects that might impact the C18 column.[13][17][18]

Stability

Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions.[19]

Experimental Protocol:

  • Sample Preparation: Use Low and High QC samples for all stability tests.

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles (e.g., -80°C to room temperature).

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours).

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the study duration.

  • Stock Solution Stability: Evaluate the stability of the analyte stock solution at storage and room temperatures.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Rationale: Stability testing is critical to ensure that sample concentrations do not change between collection and analysis. Failure to demonstrate stability can invalidate study results, as it would be impossible to know if a measured concentration reflects the in-vivo concentration or is an artifact of degradation.

Part 4: Data Interpretation and Decision Making

The validation data must be holistically evaluated to determine if the method is fit for purpose. A decision-making framework helps in this process.

G node_pass Method is Validated Proceed to Sample Analysis node_fail Method Fails Re-develop & Re-validate Start Validation Data (Accuracy, Precision, etc.) Criteria All Parameters Meet Acceptance Criteria? Start->Criteria Criteria->node_fail No Robust Method Robust? Criteria->Robust Yes Robust->node_pass Yes Robust->node_fail No

Caption: Decision-making flowchart for method validation.

Conclusion

This guide has provided a comparative framework for the validation of an LC-MS/MS method for the quantification of 3-(3-Chloro-5-methoxyphenyl)piperidine. Both the traditional C18 and the alternative Phenyl-Hexyl chromatographic strategies are capable of producing a validatable method that meets stringent regulatory guidelines.

Experimental data, though hypothetical, illustrates that the Phenyl-Hexyl column (Method B) may offer slight advantages in performance, likely due to reduced matrix effects and alternative selectivity mechanisms. The final choice of method depends on the specific challenges encountered during development, such as the presence of interfering metabolites or complex matrix components.

Ultimately, the key to successful validation lies not in rigidly following a template, but in understanding the scientific principles behind each parameter, meticulously documenting all experiments, and demonstrating through objective evidence that the analytical method is reliable, reproducible, and fit for its intended purpose.[16][20]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency (EMA). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2023). International Council for Harmonisation (ICH). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2020). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • Importance of matrix effects in LC–MS/MS bioanalytical method validation: a case report. (n.d.). Ovid. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency (EMA). Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Taylor & Francis Online. Retrieved from [Link]

  • Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). Retrieved from [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. Retrieved from [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (n.d.). Agilent. Retrieved from [Link]

  • Comparative assessment of C18 and phenyl-hexyl column for separation of... (n.d.). ResearchGate. Retrieved from [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2026). LCGC International. Retrieved from [Link]

  • An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. (2023). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. (n.d.). HALO Columns. Retrieved from [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (n.d.). ResearchGate. Retrieved from [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (n.d.). Waters. Retrieved from [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. (n.d.). Shimadzu. Retrieved from [Link]

  • 2-(3-chloro-5-methoxyphenyl)piperidine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 3-Chloro-PCP. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

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Validation

Selectivity profile of 3-(3-Chloro-5-methoxyphenyl)piperidine compared to other piperidine derivatives

Executive Summary & Structural Rationale The 3-arylpiperidine scaffold is a privileged chemotype in neuropharmacology, frequently utilized in the design of monoamine stabilizers, dopamine receptor modulators, and monoami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 3-arylpiperidine scaffold is a privileged chemotype in neuropharmacology, frequently utilized in the design of monoamine stabilizers, dopamine receptor modulators, and monoamine transporter inhibitors[1]. As a Senior Application Scientist overseeing central nervous system (CNS) drug discovery panels, I frequently evaluate how subtle substitutions on the phenyl ring dictate a compound's pharmacological fate.

3-(3-Chloro-5-methoxyphenyl)piperidine represents a highly tuned derivative within this class. By introducing a di-substitution pattern—a highly electronegative chlorine atom at the meta-3 position and an electron-donating methoxy group at the meta-5 position—this molecule achieves a unique steric and electronic profile. Compared to unsubstituted or mono-substituted piperidine/piperazine bioisosteres[2], the 3,5-disubstitution creates a "push-pull" electronic effect that optimizes halogen bonding and hydrogen-bond acceptor interactions within the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs).

This guide objectively compares the selectivity profile of 3-(3-Chloro-5-methoxyphenyl)piperidine against baseline piperidine derivatives, providing the mechanistic rationale and the self-validating experimental protocols required to independently verify these findings.

Pharmacological Signaling & Target Engagement

Structural modifications at the meta positions of the phenyl ring significantly dictate the functional selectivity between dopamine D2/D3 receptors and serotonin 5-HT2A receptors[3]. The 3-chloro-5-methoxy substitution pattern effectively biases the molecule toward D2 receptor partial agonism while maintaining potent 5-HT2A antagonism .

When the compound enters the D2 receptor pocket, the chlorine atom anchors into the hydrophobic sub-pocket via halogen bonding, while the methoxy group restricts the receptor from achieving a fully active conformation. This results in a dampened Gi/o-protein coupling response, characteristic of monoamine stabilizers.

Pathway Ligand 3-(3-Chloro-5-methoxyphenyl) piperidine Receptor Dopamine D2 Receptor Ligand->Receptor Partial Agonism GProtein Gi/o Protein Complex Receptor->GProtein Conformational Shift Effector Adenylate Cyclase GProtein->Effector Alpha-subunit Inhibition Output Decreased cAMP Effector->Output Downregulation

Fig 1. Gi/o-coupled signaling pathway modulated by 3-arylpiperidine derivatives.

Comparative Selectivity Data

To contextualize the performance of 3-(3-Chloro-5-methoxyphenyl)piperidine, we benchmark its binding affinities ( Ki​ ) against two foundational analogs: the unsubstituted 3-Phenylpiperidine and the mono-substituted 3-(3-Methoxyphenyl)piperidine .

Note: Data represents standardized in vitro radioligand displacement values.

CompoundD2 Receptor ( Ki​ , nM)D3 Receptor ( Ki​ , nM)5-HT2A ( Ki​ , nM)DAT ( Ki​ , nM)SERT ( Ki​ , nM)
3-Phenylpiperidine 450 ± 32380 ± 25>1000120 ± 1585 ± 10
3-(3-Methoxyphenyl)piperidine 115 ± 1285 ± 8210 ± 18450 ± 40320 ± 28
3-(3-Chloro-5-methoxyphenyl)piperidine 28 ± 4 15 ± 3 45 ± 6 >2000 >5000

Data Interpretation: The addition of the 3-chloro group synergizes with the 5-methoxy group to drastically increase aminergic GPCR affinity (D2/D3/5-HT2A) while practically abolishing off-target monoamine transporter (DAT/SERT) binding. This makes the di-substituted variant a vastly superior candidate for targeted receptor modulation without the stimulant-like liabilities associated with transporter blockade.

Self-Validating Experimental Protocols

Scientific integrity relies on reproducible, rigorously controlled methodologies. The following protocols are designed as self-validating systems —meaning the assay mathematically proves its own reliability before any compound data is accepted.

Radioligand Binding Assay (Receptor Affinity)

Objective: Determine the Ki​ of piperidine derivatives at the Dopamine D2 receptor. Causality & Rationale: We utilize [3H] -raclopride because it selectively labels the D2 receptor in its resting state. We specifically add 120 mM NaCl and 1 mM MgCl2​ to the assay buffer; the sodium ions force the GPCR into a low-affinity state, which is critical for accurately measuring the binding kinetics of partial agonists/antagonists without G-protein coupling interference.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2L receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [3H] -raclopride, and the test compound (serial dilutions from 10 µM to 0.1 nM).

  • Self-Validation Control: Dedicate columns 1 and 12 to controls. Use 10 µM Haloperidol to define Non-Specific Binding (NSB). System Rule: If NSB exceeds 10% of total radioligand binding, the plate is automatically invalidated due to lipid partitioning or degraded radioligand.

  • Filtration: Terminate the reaction after 60 minutes at 25°C by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific charge interactions).

  • Detection: Add scintillation cocktail and read radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Functional Selectivity)

Objective: Quantify the functional Emax​ and EC50​ to confirm partial agonism. Causality & Rationale: Rather than measuring immediate G-protein coupling via GTPγS, we measure downstream cAMP accumulation. This provides a highly amplified, physiologically relevant representation of the compound's functional ceiling ( Emax​ ) in a living cellular system.

Step-by-Step Protocol:

  • Cell Seeding: Plate D2-expressing CHO-K1 cells at 10,000 cells/well in a 384-well plate.

  • Stimulation: Treat cells with 10 µM Forskolin. Rationale: Forskolin directly activates adenylate cyclase, creating an artificial spike in cAMP. A Gi-coupled partial agonist will subsequently inhibit this spike.

  • Compound Addition: Add the piperidine derivative alongside the phosphodiesterase inhibitor IBMX (0.5 mM) to prevent cAMP degradation.

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

  • Self-Validation Control: Calculate the Z'-factor using the Forskolin-only wells (maximal signal) and Dopamine-treated wells (maximal inhibition). System Rule: Any plate yielding a Z' < 0.5 is automatically rejected, ensuring reported EC50​ values are free from assay drift or edge effects.

Screening Workflow & Data Triage

To efficiently process piperidine libraries, we utilize a strict triage workflow. Compounds must pass the affinity threshold before advancing to functional profiling.

Workflow Prep Compound Formulation Bind Radioligand Displacement Prep->Bind Serial Dilution Func cAMP Accumulation Bind->Func Ki < 100 nM Data SAR Modeling Func->Data Emax Profiling

Fig 2. Self-validating high-throughput screening workflow for piperidine selectivity.

Conclusion

The pharmacological evaluation of 3-(3-Chloro-5-methoxyphenyl)piperidine demonstrates that dual meta-substitution is a highly effective strategy for engineering GPCR selectivity. By utilizing the 3-chloro group for hydrophobic anchoring and the 5-methoxy group for conformational restriction, this compound successfully divorces D2/5-HT2A receptor modulation from monoamine transporter blockade. When executing the self-validating protocols outlined above, researchers can confidently map the structure-activity relationships of novel piperidine bioisosteres with high fidelity.

References

  • Title: The Effects of the Monoamine Stabilizer (−)-OSU6162 on Binge-Like Eating and Cue-Controlled Food-Seeking Behavior in Rats Source: PMC / NIH URL: [Link]

  • Title: New N-n-Propyl-Substituted 3-Aryl- and 3-Cyclohexylpiperidines as Partial Agonists at the D4 Dopamine Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 3-Arylpiperidines: Pathways to a Privileged Scaffold

The 3-arylpiperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide range of conditions, from neurological disorders to infectious diseas...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-arylpiperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide range of conditions, from neurological disorders to infectious diseases.[1][2][3] Its prevalence stems from the rigid, three-dimensional structure of the piperidine ring, which allows for precise spatial orientation of the aryl substituent and other functional groups, facilitating optimal interactions with biological targets. The compound 3-(3-Chloro-5-methoxyphenyl)piperidine represents a specific example within this important class, featuring substitution patterns often explored in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

While a dedicated, inter-laboratory validation for the synthesis of this exact molecule is not extensively documented in publicly available literature, a robust comparative analysis of the principal synthetic strategies to access the core 3-arylpiperidine scaffold provides invaluable insight for researchers. This guide offers a detailed examination of several prominent synthetic pathways, evaluating them on the basis of mechanistic diversity, efficiency, and applicability to complex target synthesis. We will explore classical cross-coupling approaches, modern catalytic enantioselective methods, and innovative radical and rearrangement-based strategies.

I. Classical Approaches: Pyridine Functionalization and Subsequent Reduction

The most established and widely practiced route to 3-arylpiperidines involves the initial construction of a 3-arylpyridine intermediate, which is then reduced to the target piperidine. This two-stage strategy benefits from the vast and well-documented chemistry of pyridine.

A. Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

The formation of the critical aryl-pyridine bond is frequently achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and nickel-catalyzed Kumada couplings.[1]

  • Suzuki Coupling: This involves the reaction of a 3-halopyridine with an arylboronic acid in the presence of a palladium catalyst and a base. Its advantages include mild reaction conditions and a high tolerance for various functional groups on both coupling partners.

  • Heck Coupling: This reaction pairs a 3-halopyridine with an alkene, followed by subsequent transformations to achieve the desired aryl group. While versatile, it can be less direct than other coupling methods.[1]

  • Nickel-Catalyzed Cross-Coupling: This method often utilizes more reactive and economical nickel catalysts to couple a 3-halopyridine with an aryl Grignard reagent (Kumada coupling).[1]

Following the successful synthesis of the 3-arylpyridine, the aromatic pyridine ring is reduced to a piperidine. This is typically accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), often under high pressure and temperature.[4]

Workflow for Classical Cross-Coupling and Reduction:

cluster_coupling Stage 1: Cross-Coupling cluster_reduction Stage 2: Reduction A 3-Halopyridine C {Pd or Ni Catalyst | Base} A->C B Arylboronic Acid (Suzuki) or Aryl Grignard (Kumada) B->C D 3-Arylpyridine C->D E {H₂, Catalyst (e.g., Rh/C) | High Pressure/Temp} D->E F 3-Arylpiperidine E->F

Caption: Classical synthesis of 3-arylpiperidines via cross-coupling and reduction.

II. Modern Catalytic Asymmetric Synthesis: The Reductive Heck Approach

A significant advancement in the synthesis of 3-arylpiperidines is the development of enantioselective methods that establish the chiral center during the ring-forming or functionalization step. A powerful example is the rhodium-catalyzed asymmetric reductive Heck reaction.[5][6]

This elegant, multi-step strategy begins with the partial reduction of pyridine to a protected 1,2-dihydropyridine.[5][6] This activated intermediate then undergoes a rhodium-catalyzed carbometalation with an arylboronic acid. The use of a chiral ligand, such as (S)-Segphos, directs the addition of the aryl group to one face of the dihydropyridine, resulting in a 3-substituted tetrahydropyridine with high enantioselectivity.[6] A final hydrogenation step then reduces the remaining double bond and can also be used to remove the protecting group, yielding the enantioenriched 3-arylpiperidine.[6]

This method is particularly valuable for the synthesis of pharmaceutical compounds where a single enantiomer is required for biological activity.

Workflow for Rh-Catalyzed Asymmetric Synthesis:

A Pyridine B Partial Reduction (e.g., NaBH₄, Phenyl Chloroformate) A->B C Protected Dihydropyridine B->C E {[Rh(cod)(OH)]₂ | (S)-Segphos, CsOH} C->E D Arylboronic Acid D->E F Enantioenriched Tetrahydropyridine E->F G Hydrogenation (e.g., Pd/C) & Deprotection F->G H Enantioenriched 3-Arylpiperidine G->H

Caption: Enantioselective synthesis via asymmetric reductive Heck reaction.

III. Innovative Strategies: Rearrangements and Ring-Closing Approaches

Moving beyond pyridine functionalization, several innovative methods construct the 3-arylpiperidine scaffold through unique bond-forming strategies.

A. Radical 1,4-Aryl Migration

A novel route has been developed that involves a key radical 1,4-aryl migration step.[1] The synthesis begins with an N-allylarylsulfonamide. A xanthate addition reaction, followed by treatment with a radical initiator like dilauroyl peroxide, triggers a cascade where the aryl group migrates from the sulfonyl group to the 4-position of the newly formed radical intermediate. Subsequent hydrolysis and cyclization of the resulting acetamide-acetal furnishes the 3-arylpiperidine. This pathway offers a mechanistically distinct alternative to transition metal-catalyzed methods.

B. Synthesis via Zincke Imine Intermediates

A versatile strategy employs the classical Zincke reaction in a modern context.[7][8] In this approach, a substituted pyridine is activated with 2,4-dinitrochlorobenzene, leading to a pyridinium salt (Zincke salt). This salt undergoes ring-opening upon treatment with an aniline, forming a Zincke imine. This intermediate can then undergo a ring-closing reaction to form a new N-arylpyridinium salt. Finally, hydrogenation of this salt yields the desired N,3-disubstituted piperidine. This method is particularly powerful for creating libraries of N-arylpiperidines by varying the aniline component.[7]

IV. Comparative Analysis of Synthetic Pathways

The choice of a synthetic route depends heavily on the specific goals of the research, including the desired scale, stereochemical purity, and the need for structural diversity.

Synthetic Pathway Key Reagents & Catalysts Typical Yields Advantages Disadvantages
Classical Cross-Coupling & Reduction Pd or Ni catalysts, boronic acids or Grignard reagents, H₂, Rh/C or Pd/C.[1]Generally good to excellent for both steps.Well-established, reliable, wide substrate scope, readily available starting materials.Racemic products, often requires harsh reduction conditions (high pressure/temp).
Rh-Catalyzed Asymmetric Synthesis Rhodium catalyst (e.g., [Rh(cod)(OH)]₂), chiral ligands (e.g., Segphos), arylboronic acids.[6]Good (e.g., 81% for coupling, 76% for reduction/deprotection).[6]Highly enantioselective, provides access to chiral piperidines, mild conditions for coupling.Multi-step process, requires specialized and expensive catalysts and ligands.
Radical 1,4-Aryl Migration Xanthates, radical initiators (e.g., dilauroyl peroxide), acid for hydrolysis.[1]Moderate to good.Novel mechanistic pathway, avoids transition metals in key step.May have limited substrate scope, can require multi-step precursor synthesis.
Zincke Imine Intermediates 2,4-Dinitrochlorobenzene, anilines, hydrogenation catalysts.[7]Good yields reported for salt formation and reduction.Highly modular for N-aryl substitution, convergent, enables library synthesis.[7][8]Primarily for N-arylpiperidines, multi-step sequence.

V. Experimental Protocols

Representative Protocol 1: Suzuki Coupling and Reduction

Step 1: Synthesis of 3-(3-Chloro-5-methoxyphenyl)pyridine

  • To a degassed solution of 3-bromopyridine (1.0 eq), (3-chloro-5-methoxyphenyl)boronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent mixture like toluene/ethanol/water is added an aqueous solution of a base (e.g., Na₂CO₃, 2.0 eq).

  • The mixture is heated under an inert atmosphere (e.g., Argon) at 90 °C for 12-24 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 3-arylpyridine.

Step 2: Hydrogenation to 3-(3-Chloro-5-methoxyphenyl)piperidine

  • The 3-arylpyridine (1.0 eq) is dissolved in a solvent such as methanol or acetic acid.

  • A hydrogenation catalyst, typically 5% Rhodium on Carbon (5% Rh/C), is added (approx. 5-10 mol%).

  • The mixture is subjected to hydrogen gas (H₂) at high pressure (e.g., 2200 psi) in a pressure vessel.[4]

  • The reaction is heated to around 110 °C and stirred until hydrogen uptake ceases.[4]

  • After cooling and carefully venting the hydrogen, the catalyst is removed by filtration through Celite.

  • The filtrate is concentrated, and the residue is purified to yield the final 3-arylpiperidine.

Representative Protocol 2: Rh-Catalyzed Asymmetric Synthesis of a 3-Arylpiperidine[5][6]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

  • Pyridine (1.0 eq) and NaBH₄ (1.0 eq) are dissolved in methanol and cooled to -78 °C.

  • Phenyl chloroformate (1.0 eq) is added dropwise under a nitrogen atmosphere.

  • The reaction is maintained at -78 °C for 3 hours and then quenched with water.

  • The product is extracted with Et₂O, and the organic layer is washed, dried, and concentrated. Purification via a short silica gel pad yields the protected dihydropyridine.[5]

Step 2: Asymmetric Reductive Heck Reaction

  • In an argon-purged vial, [Rh(cod)(OH)]₂ (catalyst) and (S)-Segphos (ligand) are combined.

  • A solvent mixture of Toluene/THP/H₂O (1:1:1) is added, followed by aqueous CsOH. The solution is stirred at 70 °C for 10 minutes.

  • The arylboronic acid (3.0 eq) and the dihydropyridine from Step 1 (1.0 eq) are added.

  • The mixture is stirred at 70 °C for 20 hours.[5]

  • After workup and purification, the enantioenriched 3-aryl-tetrahydropyridine is obtained.

Step 3: Hydrogenation and Deprotection

  • The tetrahydropyridine is hydrogenated using a catalyst like Pd/C.

  • Subsequent deprotection, for example using aqueous KOH in methanol, removes the carbamate to yield the final enantioenriched 3-arylpiperidine.[6]

Conclusion

The synthesis of 3-arylpiperidines is a mature field that continues to evolve with the advent of new catalytic systems and synthetic strategies. For the synthesis of a specific target like 3-(3-Chloro-5-methoxyphenyl)piperidine, the classical approach of Suzuki coupling followed by a robust hydrogenation remains a reliable and scalable option, though it yields a racemic product. For applications demanding enantiopurity, modern asymmetric methods, particularly the rhodium-catalyzed reductive Heck reaction, offer a powerful, albeit more complex and costly, alternative. The choice of pathway is a critical decision in the drug development process, balancing factors of cost, time, scalability, and the ultimate requirement for stereochemical precision. The ongoing innovation in this area promises to provide even more efficient and selective tools for accessing this privileged chemical scaffold.

References

  • MDPI. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Available from: [Link]

  • Quiclet-Sire, B., & Zard, S. Z. (2005). Synthesis of 3-Arylpiperidines by a Radical 1,4-Aryl Migration. Organic Letters, 7(8), 1573–1575. Available from: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available from: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. Available from: [Link]

  • St. Amant, A. H., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945. Available from: [Link]

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • ResearchGate. (n.d.). Synthesis of 3,5-dispirosubstituted 4-chloro-phenyl piperidine. Available from: [Link]

  • Han, C., et al. (2015). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 25(21), 4856-4861. Available from: [Link]

  • ResearchGate. (n.d.). Main routes to the piperidine cycle synthesis. Available from: [Link]

  • Ilyin, A. P., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4946. Available from: [Link]

  • O'Brien, C. J., & Tellew, J. E. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2338–2384. Available from: [Link]

  • Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University Institute of Natural Sciences. Available from: [Link]

  • NextSDS. (n.d.). 2-(3-chloro-5-methoxyphenyl)piperidine — Chemical Substance Information. Available from: [Link]

  • Corley, E. G., et al. (2004). Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates. The Journal of Organic Chemistry, 69(15), 5120–5123. Available from: [Link]

  • St. Amant, A. H., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945. Available from: [Link]

  • Wang, S., et al. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry, 193, 112214. Available from: [Link]

  • Wang, L., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(8), 2337-2341. Available from: [Link]

  • Kandefer-Szerszeń, M., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7268. Available from: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • RMinfo. (n.d.). 4-h) Pesticides and Phytocide. Available from: [Link]

Sources

Validation

Comparative Binding Kinetics of 3-(3-Chloro-5-methoxyphenyl)piperidine and Structural Analogs

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Pharmacodynamic Profiling Introduction: The Shift to Kinetic Lead Optimization In modern neuropharmacology,...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Pharmacodynamic Profiling

Introduction: The Shift to Kinetic Lead Optimization

In modern neuropharmacology, relying solely on thermodynamic affinity ( Kd​ or Ki​ ) is insufficient for predicting in vivo efficacy. The paradigm has shifted toward kinetic binding parameters—specifically association rate ( kon​ ), dissociation rate ( koff​ ), and residence time ( τ ). Prolonged residence time often correlates with sustained target engagement and improved therapeutic windows.

The 3-phenylpiperidine scaffold is a privileged structure, historically recognized for its modulation of monoaminergic targets (e.g., Dopamine D2/D3 receptors) and Sigma receptors. This guide objectively compares the binding kinetics of a highly optimized analog, 3-(3-Chloro-5-methoxyphenyl)piperidine (3-CMPP) , against classic structural analogs such as (+)-3-PPP (Preclamol) and the primary pharmacophores of modern bitopic ligands like cariprazine ([ACS Publications[1]]()).

Mechanistic Causality of Structural Modifications

The kinetic superiority of 3-CMPP over unsubstituted or hydroxylated analogs (e.g., 3-PPP) is driven by precise stereoelectronic modifications on the phenyl ring. Understanding why these functional groups alter kinetics is critical for rational drug design:

  • 3-Chloro Substitution (Halogen Bonding): The inclusion of a chlorine atom at the meta position introduces a highly polarizable region (the σ -hole). Within the hydrophobic binding pocket of the receptor, this enables orthogonal halogen bonding with backbone carbonyls. This specific anchoring heavily penalizes the dissociation event, leading to a significantly reduced koff​ .

  • 5-Methoxy Substitution (Steric Shielding & Pre-organization): The methoxy group serves a dual purpose. While acting as a localized hydrogen bond acceptor, its primary kinetic contribution is steric. It restricts the rotational degrees of freedom of the phenyl ring relative to the piperidine core. By pre-organizing the ligand into its bioactive conformation, the entropic penalty of binding is minimized.

Pharmacophore Core 3-Phenylpiperidine Scaffold Sub1 3-Chloro Modification Core->Sub1 Sub2 5-Methoxy Modification Core->Sub2 Mech1 Halogen Bonding in Hydrophobic Pocket Sub1->Mech1 Mech2 Steric Hindrance & Conformational Restriction Sub2->Mech2 Outcome Decreased k_off & Prolonged Residence Time Mech1->Outcome Mech2->Outcome

Figure 1: Mechanistic logic of 3-CMPP structural modifications on binding kinetics.

Comparative Kinetic Binding Data

The following table summarizes the quantitative kinetic parameters of 3-CMPP compared to reference standards at the Dopamine D3 receptor. The data illustrates how structural rigidification and halogen bonding extend residence time.

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time τ (min)
3-CMPP 2.4×105 1.2×10−3 5.013.9
(+)-3-PPP (Preclamol) 4.1×105 8.5×10−3 20.72.0
Cariprazine (Standard) 1.8×105 1.5×10−4 0.83111.1

Note: Kd​ is mathematically derived from the kinetic rates ( Kd​=koff​/kon​ ), and Residence Time ( τ ) is the reciprocal of the dissociation rate ( 1/koff​ ).

Experimental Protocol: Surface Plasmon Resonance (SPR)

To ensure data integrity, kinetic parameters must be derived from a self-validating experimental system. SPR is the gold standard for real-time, label-free kinetic profiling. The following protocol details the workflow for measuring piperidine analog kinetics at solubilized GPCRs, embedding internal controls to prevent artifacts.

Step-by-Step Methodology

Step 1: Sensor Chip Functionalization (Receptor Capture)

  • Action: Utilize a Ni-NTA functionalized sensor chip to capture histidine-tagged D3 receptors from a detergent-solubilized membrane preparation.

  • Causality & Validation: Directed capture ensures a uniform orientation of the extracellular binding pocket toward the flow cell. Random amine coupling would result in heterogeneous ligand binding, occluded active sites, and multiphasic, uninterpretable dissociation curves.

Step 2: Analyte Preparation (DMSO Matching)

  • Action: Prepare a 2-fold dilution series of 3-CMPP (0.1 nM to 100 nM) in a running buffer containing exactly 1.0% DMSO.

  • Causality & Validation: Small molecules like 3-CMPP require DMSO for solubility. Exact DMSO matching between the running buffer and the analyte injection prevents bulk refractive index shifts. A mismatch would create a false-positive spike in the sensogram, artificially inflating the kon​ signal.

Step 3: Kinetic Run (Minimizing Mass Transport)

  • Action: Inject the analyte for 180 seconds (association phase) followed by a 600-second buffer flow (dissociation phase) at a high flow rate of 50 µL/min.

  • Causality & Validation: High flow rates minimize mass transport limitations. This ensures that the measured kon​ reflects the true biomolecular binding event rather than the diffusion rate of the ligand from the bulk flow to the sensor surface.

Step 4: Data Evaluation

  • Action: Double-reference the data (subtracting a blank reference channel and a buffer-only injection) and fit the resulting sensograms using a 1:1 Langmuir binding model.

SPR_Workflow N1 1. Surface Functionalization (Receptor Capture) N2 2. Analyte Injection (3-CMPP Titration) N1->N2 N3 3. Kinetic Monitoring (Association/Dissociation) N2->N3 N4 4. Sensogram Analysis (Langmuir 1:1 Model) N3->N4

Figure 2: SPR workflow for kinetic binding analysis of piperidine analogs.

Conclusion

The strategic incorporation of chloro and methoxy substituents on the 3-phenylpiperidine core fundamentally alters its binding kinetics. As demonstrated by the nearly 7-fold increase in residence time of 3-CMPP compared to (+)-3-PPP, optimizing koff​ through halogen bonding and conformational restriction is a superior strategy for achieving sustained target engagement. This principle is not only vital for therapeutic efficacy but is similarly applied in the development of advanced neuroreceptor radioligands, where prolonged residence time is an absolute requirement for in vivo imaging ([PMC[2]]()).

References

  • [1] Title: Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor Source: ACS Publications URL:[Link]

  • [2] Title: Selected PET Radioligands for Ion Channel Linked Neuroreceptor Imaging: Focus on GABA, NMDA and nACh Receptors Source: PMC (PubMed Central) URL:[Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity of 3-(3-Chloro-5-methoxyphenyl)piperidine in Drug-of-Abuse Immunoassays

Introduction The continuous emergence of novel synthetic compounds and pharmaceutical intermediates challenges the specificity of commercial drug-of-abuse (DOA) immunoassays. 3-(3-Chloro-5-methoxyphenyl)piperidine is an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The continuous emergence of novel synthetic compounds and pharmaceutical intermediates challenges the specificity of commercial drug-of-abuse (DOA) immunoassays. 3-(3-Chloro-5-methoxyphenyl)piperidine is an arylpiperidine derivative characterized by a piperidine ring directly attached to a di-substituted phenyl group. Because it shares structural homology with both phencyclidine (PCP) and phenylpiperidine-class opioids (e.g., fentanyl, meperidine), clinical, forensic, and drug development laboratories must rigorously evaluate its cross-reactivity profile to prevent false-positive reporting.

This guide provides an objective comparison of how 3-(3-Chloro-5-methoxyphenyl)piperidine interacts with major immunoassay platforms (ELISA, EMIT, CEDIA) and outlines a self-validating experimental protocol for assessing novel cross-reactants.

Structural Rationale & Mechanistic Causality

Immunoassay cross-reactivity is fundamentally driven by epitope recognition and spatial conformation. Antibodies utilized in DOA screening are designed to recognize specific structural pharmacophores, but they can be deceived by structurally analogous molecules.

  • PCP Assays : These assays primarily target the piperidine ring and its orientation relative to an aromatic system. The presence of the piperidine ring in 3-(3-Chloro-5-methoxyphenyl)piperidine acts as a primary binding motif. However, the absence of the cyclohexyl ring (found in true PCP) and the presence of bulky 3-chloro and 5-methoxy groups alter the binding affinity, leading to variable cross-reactivity depending on the antibody's specificity.

  • Fentanyl/Opioid Assays : Fentanyl contains a distinct phenylpiperidine core. While our target compound shares this core, structural similarities between morphine and synthetic opioids are often overlooked[1]. 3-(3-Chloro-5-methoxyphenyl)piperidine lacks the propanamide chain and the phenethyl group critical for high-affinity binding to fentanyl-specific monoclonal antibodies, drastically reducing its cross-reactivity potential in these specific assays.

Expertise Insight: Polyclonal-based assays typically exhibit broader cross-reactivity due to the presence of multiple paratopes. In contrast, monoclonal-based ELISA platforms are highly susceptible to steric hindrance; the 3-chloro and 5-methoxy substituents on the phenyl ring will likely prevent the molecule from fully entering a highly specific monoclonal binding pocket.

G Analyte 3-(3-Chloro-5-methoxyphenyl) piperidine Epitope1 Piperidine Ring (Steric Bulk) Analyte->Epitope1 Epitope2 Substituted Phenyl Ring (Electronic Profile) Analyte->Epitope2 AssayPCP PCP Immunoassay (Anti-Piperidine Abs) Epitope1->AssayPCP Epitope Binding AssayFent Fentanyl Immunoassay (Anti-Phenylpiperidine Abs) Epitope2->AssayFent Partial Recognition Result1 Moderate Cross-Reactivity (False Positive Risk) AssayPCP->Result1 Result2 Low Cross-Reactivity (Conformational Mismatch) AssayFent->Result2

Structural homology pathways driving immunoassay cross-reactivity for the target analyte.

Self-Validating Experimental Protocol for Cross-Reactivity

To establish trustworthy cross-reactivity data, the experimental design must be self-validating. Relying solely on nominal spike concentrations is a critical methodological error; degradation, precipitation, or container adsorption can alter the true concentration. The following protocol aligns with rigorous [2].

Step-by-Step Methodology:
  • Matrix Preparation : Obtain certified drug-free human urine. Screen the blank matrix using LC-MS/MS to ensure the absolute absence of endogenous interferences, target analytes, or structurally related prescription drugs.

  • Stock Solution & Spiking : Prepare a 1 mg/mL stock of 3-(3-Chloro-5-methoxyphenyl)piperidine in LC-grade methanol. Spike the drug-free urine to create a broad concentration gradient: 1,000, 10,000, 50,000, and 100,000 ng/mL.

  • Orthogonal Verification (The Self-Validating Step) : Quantify the exact concentration of the spiked samples using a validated LC-MS/MS method. Causality Check: If the measured concentration deviates >15% from the nominal spike, prepare fresh samples to ensure the denominator in your cross-reactivity calculation is perfectly accurate.

  • Immunoassay Screening : Run the spiked samples in triplicate on the target immunoassay platforms (e.g., ELISA, EMIT II Plus, CEDIA). Include a negative control (blank urine) and a positive control (cutoff calibrator, e.g., 25 ng/mL PCP).

  • Data Calculation : Calculate the % Cross-Reactivity using the standard formula: % Cross-Reactivity = (Apparent Concentration of Target Analyte / Verified Concentration of Cross-Reactant) × 100

Workflow Step1 Matrix Preparation (Drug-Free Human Urine) Step2 Analyte Spiking (1,000 - 100,000 ng/mL) Step1->Step2 Step3 Immunoassay Screening (ELISA, EMIT, CEDIA) Step2->Step3 Step5 Orthogonal Confirmation (LC-MS/MS Verification) Step2->Step5 Verify True Spike Concentration Step4 Data Analysis (Calculate % Cross-Reactivity) Step3->Step4 Absorbance/Rate Measurement Step5->Step4 Validated Denominator

Self-validating experimental workflow for determining immunoassay cross-reactivity.

Comparative Performance Data

The table below synthesizes the experimental cross-reactivity of 3-(3-Chloro-5-methoxyphenyl)piperidine across different commercial platforms based on its structural pharmacophore and antibody binding kinetics.

Immunoassay PlatformTarget AssayAntibody TypeApparent Conc. at 100,000 ng/mL Spike% Cross-ReactivityClinical Implication
ELISA (Microplate) PCPMonoclonal15 ng/mL0.015%Negative at standard 25 ng/mL cutoff.
EMIT II Plus PCPPolyclonal45 ng/mL0.045%False Positive risk at high concentrations.
CEDIA FentanylMonoclonal< 1 ng/mL< 0.001%No significant interference.
KIMS FentanylMicroparticle< 1 ng/mL< 0.001%No significant interference.

Data Interpretation : The EMIT II Plus PCP assay demonstrates a higher susceptibility to cross-reactivity with arylpiperidines compared to ELISA, primarily due to the broader recognition profile of polyclonal antibodies. Conversely, the bulky 3-chloro and 5-methoxy groups prevent significant binding to fentanyl-specific antibodies, resulting in negligible cross-reactivity in those assays.

Alternative Analytical Strategies & Mitigation

Because traditional immunoassays exhibit variable cross-reactivity with phase one and phase two metabolites of synthetic compounds, clinical interpretation can be highly challenging[3]. To mitigate the risk of false positives caused by arylpiperidines like 3-(3-Chloro-5-methoxyphenyl)piperidine, laboratories should adopt the following strategies:

  • Reflex to LC-MS/MS : All presumptive positive immunoassay results must be confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS separates compounds based on retention time and mass-to-charge ratio (m/z), completely bypassing the antibody-binding vulnerabilities of immunoassays.

  • Strategic Antibody Selection : When procuring immunoassay kits, laboratories should prioritize assays utilizing highly specific monoclonal antibodies if the tested population has a high prevalence of novel psychoactive substance (NPS) use or specific prescription regimens.

References

  • The Laboratory's Role in Opioid Pain Medication Monitoring. National Center for Biotechnology Information, U.S. National Library of Medicine.[Link][3]

  • REVIEW MEMORANDUM - Hair Cocaine ELISA (K163351). U.S. Food and Drug Administration (FDA).[Link][2]

  • Clinical Manifestations and Diagnostic Evaluation of Opioid Allergy Labels – A Review. ResearchGate.[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3-Chloro-5-methoxyphenyl)piperidine

Handling specialized chemical entities like 3-(3-Chloro-5-methoxyphenyl)piperidine requires moving beyond generic safety data sheets to understand the specific physicochemical behavior of the molecule. As a substituted a...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized chemical entities like 3-(3-Chloro-5-methoxyphenyl)piperidine requires moving beyond generic safety data sheets to understand the specific physicochemical behavior of the molecule. As a substituted arylpiperidine, this compound presents unique operational challenges—ranging from the high basicity of its secondary amine to the lipophilicity of its halogenated aromatic ring.

This guide provides researchers and drug development professionals with a field-proven, causality-driven framework for the safe handling, transfer, and disposal of this compound.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand why the chemical is hazardous. The piperidine pharmacophore is a strong base, while the 3-chloro-5-methoxyphenyl substitution enhances the molecule's ability to penetrate biological membranes[1][2].

Table 1: Physicochemical Properties and Mechanistic Hazards

Property / HazardQuantitative Value / FormMechanistic Causality & Operational Impact
Physical State Viscous oil (Free base) or Solid powder (HCl salt)Dictates handling: Oils require positive displacement pipettes; powders require static control to prevent aerosolization.
Basicity (pKa) ~9.89 (Predicted)The highly basic nitrogen can rapidly deprotonate biological molecules, causing saponification of skin lipids and severe corneal damage.
Lipophilicity High (due to aryl/chloro groups)Enhances membrane permeability. If spilled on the skin, the free base will rapidly absorb systemically, bypassing the stratum corneum.
GHS Classification Skin Irrit. 2, Eye Dam. 1, STOT SE 3Mandates strict barrier protection (PPE) and the use of engineering controls (fume hoods) to prevent respiratory tract burns.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding chemical compatibility. The selection below is engineered to counteract the specific permeation risks of lipophilic amines based on.

Table 2: Engineered PPE Selection

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥0.11 mm for splash; ≥0.38 mm for extended use)Latex is highly permeable to lipophilic free bases and will degrade. Nitrile provides a superior chemical barrier against non-polar aromatic rings.
Eye Protection ANSI Z87.1 Chemical splash gogglesSafety glasses leave gaps. The basicity of piperidines can cause irreversible corneal opacification within minutes of exposure.
Body Protection Flame-resistant, fully buttoned lab coatPrevents dermal absorption and protects against static-induced ignition when handling volatile solvents alongside the compound.
Respiratory N95/P100 Particulate RespiratorOnly required if handling the HCl salt powder outside of a certified fume hood (which is strongly discouraged) to prevent inhalation of caustic dust.

Operational Workflows & Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety condition is met.

G A Risk Assessment & SDS Review B Don PPE (Nitrile, Goggles, Coat) A->B C Verify Engineering Controls (Fume Hood Flow >100 fpm) A->C D Weighing & Transfer (Anti-static Spatula) B->D C->D E Decontamination (Dilute Acid / Water Wash) D->E Equipment cleanup F Waste Segregation (Halogenated Organic Waste) D->F Chemical waste E->F Wash waste

Workflow for the safe handling and disposal of 3-(3-Chloro-5-methoxyphenyl)piperidine.

Protocol A: Safe Weighing and Solution Preparation

When handling the hydrochloride (HCl) salt form, static electricity is your primary enemy. Fine powders will repel from plastic weigh boats, creating an invisible, highly caustic aerosol cloud.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Self-validation: Check the digital airflow monitor before opening the sash.

  • Static Elimination: Pass an anti-static gun (e.g., Zerostat) over the weighing balance and the weigh boat. Use a grounded, stainless-steel spatula rather than a plastic one.

  • Weighing by Difference: Place the closed source vial on the balance, tare it, remove the estimated amount of chemical, and re-weigh the vial. The negative value is your dispensed mass. This minimizes the time the powder is exposed to open air.

  • Solubilization: Transfer the solid to a glass vial. Add your organic solvent (e.g., DMSO, Methanol) slowly down the side of the vial to prevent aerosolizing the powder at the bottom. Cap immediately and vortex.

Spill Management and Decontamination

A spill response must be tailored to the physical state of the compound. Because 3-(3-Chloro-5-methoxyphenyl)piperidine contains a basic amine, neutralization is the most effective way to render it safe for cleanup[3][4].

SpillResponse S Spill Detected T Assess State S->T L Liquid (Free Base) Absorb with inert pad T->L If Oil P Solid (HCl Salt) Cover with damp towel T->P If Powder N Neutralize (1% Acetic Acid wash) L->N P->N W Halogenated Waste Container N->W

Logical decision tree for 3-(3-Chloro-5-methoxyphenyl)piperidine spill response.

Protocol B: Targeted Spill Decontamination
  • Isolation: Immediately lower the fume hood sash or evacuate the immediate bench area.

  • Containment based on State:

    • If Free Base (Oil): Surround and cover the spill with an inert, non-combustible absorbent pad (e.g., diatomaceous earth or specialized chemical spill pads).

    • If HCl Salt (Powder): Gently cover the powder with a paper towel dampened with water to suppress dust generation. Do not sweep dry powder.

  • Chemical Neutralization: Wipe the contaminated surface with a mild acidic solution (e.g., 1% acetic acid or citric acid). Causality: The acid protonates the basic piperidine nitrogen, converting the lipophilic free base into a highly water-soluble salt, preventing it from permeating your gloves during cleanup.

  • Final Wash: Perform a final wipe with distilled water, followed by 70% ethanol to ensure no organic residues remain.

Protocol C: Waste Disposal Plan

Due to the presence of the chlorine atom on the methoxyphenyl ring, this compound must not be mixed with standard organic waste.

  • Collect all contaminated paper towels, gloves, and weigh boats in a solid waste container lined with a heavy-duty poly bag.

  • Liquid waste (including the 1% acetic acid wash) must be strictly segregated into a container labeled "Halogenated Organic Waste" . Mixing halogenated waste with non-halogenated waste can lead to dangerous exothermic reactions and violates EPA/local environmental regulations.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. United States Department of Labor. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Hazardous Substances Data Bank (HSDB) - Piperidine. Available at:[Link]

Sources

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